3'-Chloroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJBXKHMMQDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059182 | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-02-5 | |
| Record name | 1-(3-Chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3'-Chloroacetophenone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical synthesis.
Core Chemical Identity
CAS Number: 99-02-5[1]
Molecular Formula: C₈H₇ClO[1]
Molecular Weight: 154.59 g/mol [1]
Synonyms: m-Chloroacetophenone, 1-(3-Chlorophenyl)ethanone[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | --INVALID-LINK-- |
| Boiling Point | 227-229 °C | --INVALID-LINK-- |
| Density | 1.191 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.550 | --INVALID-LINK-- |
| Flash Point | 221 °F | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the manufacturing of:
-
Pharmaceuticals: It is notably used in the synthesis of GABA-AT (gamma-aminobutyric acid aminotransferase) inhibitors.[3][4] The chloro-substituted aromatic structure is an essential feature for the biological activity of these inhibitors.[3]
-
Agrochemicals: The compound serves as a precursor for certain pesticides and herbicides.[5]
-
Fine Chemicals: Its reactive nature makes it suitable for producing a variety of fine and specialty chemicals.[5]
Biological Activity
The primary biological effect of this compound is as a potent irritant and lachrymatory agent, causing irritation to the eyes, skin, and respiratory tract.[3][6] Its use in riot control agents has been documented.[3] While its toxicological profile is not exhaustively studied, caution is advised due to its irritant properties.[6]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.
1. Friedel-Crafts Acylation of Chlorobenzene:
This is a classical and widely used method for preparing aromatic ketones.
-
Reactants: Chlorobenzene and acetyl chloride (or acetic anhydride).
-
Catalyst: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
Anhydrous aluminum chloride is suspended in an excess of chlorobenzene, which serves as both the solvent and the reactant.
-
Acetyl chloride is added dropwise to the cooled and stirred mixture.
-
The reaction is typically exothermic and requires cooling to control the temperature.
-
After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed (e.g., with water, sodium bicarbonate solution, and brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation.
-
The crude product is then purified by vacuum distillation.
-
2. Nickel-Catalyzed Cross-Coupling of an Organomanganese Reagent with Acetyl Chloride:
This method represents a more modern approach to the synthesis.
-
Reactants: 3-chlorophenylmanganese chloride and acetyl chloride.
-
Catalyst: A nickel-based catalyst.
-
General Procedure Outline:
-
Preparation of the Grignard reagent (3-chlorophenylmagnesium bromide) from 3-bromochlorobenzene and magnesium.
-
Transmetalation with a manganese salt (e.g., MnCl₂) to form the organomanganese reagent.
-
Nickel-catalyzed coupling of the organomanganese reagent with acetyl chloride at low temperature.
-
Aqueous workup and purification of the product, typically by column chromatography or distillation.
-
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation route.
Caption: A flowchart of the synthesis and purification process for this compound.
Signaling Pathways
Based on publicly available scientific literature, there is no direct evidence to suggest that this compound itself is a key signaling molecule or directly and specifically modulates a particular signaling pathway in a well-characterized manner. Its primary relevance in the context of cell signaling and drug development is as a chemical intermediate for the synthesis of pharmacologically active compounds, such as GABA-AT inhibitors, which in turn modulate specific signaling pathways.
Further research would be required to elucidate any direct interactions of this compound with cellular signaling components.
References
Physical and chemical properties of 3'-Chloroacetophenone
An In-depth Technical Guide to 3'-Chloroacetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 99-02-5). The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and safety.
Chemical Identity and Structure
This compound, also known as 1-(3-chlorophenyl)ethanone, is an organic halogenated compound derived from acetophenone.[1] It features a benzene ring substituted with a chloro group at the meta-position and an acetyl group.[2] This structure imparts reactivity related to both the aromatic ring (electrophilic substitution) and the carbonyl group (nucleophilic addition).[1][2] It is a synthetic compound, not known to occur naturally, and serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
| Identifier | Value |
| CAS Number | 99-02-5[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₇ClO[1][2][3][7][8] |
| Molecular Weight | 154.59 g/mol [1][2][4][6][8] |
| IUPAC Name | 1-(3-chlorophenyl)ethanone[2][7][9][10] |
| Synonyms | m-Chloroacetophenone, 3-Chlorophenyl methyl ketone, 1-Acetyl-3-chlorobenzene[2][3][5][7][9][10] |
| InChI Key | UUWJBXKHMMQDED-UHFFFAOYSA-N[4][7][11][12] |
Physical Properties
This compound typically appears as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][2][3][5][9][10] It possesses a mild, aromatic, or slightly pungent odor.[1][2]
| Property | Value |
| Appearance | Clear, colorless to yellow liquid[1][3][5][9][10] |
| Boiling Point | 227-229 °C at 760 mmHg (lit.)[2][4][10][13] |
| 241 °C[3][5] | |
| Density | 1.191 g/mL at 25 °C (lit.)[2][4][13] |
| 1.2 ± 0.1 g/cm³[8] | |
| Refractive Index | n20/D 1.550 (lit.)[2][4][13] |
| 1.548-1.551[5] | |
| Flash Point | 105 °C / 221 °F (closed cup)[2][4][5][6][10][13] |
| Vapor Pressure | 0.0752 mmHg at 25°C[2] |
| Vapor Density | 5.3[3][10] |
| Water Solubility | Insoluble[1][3] |
| LogP | 2.51 - 2.54[2][8] |
Chemical and Spectroscopic Properties
Reactivity and Stability
This compound is stable under normal storage and handling conditions in a tightly closed container.[1][5][9] It should be stored in a cool, dry, and well-ventilated area.[1][5][9]
| Property | Description |
| Stability | Stable at room temperature in closed containers.[1][5][9] Moisture sensitive.[9] |
| Conditions to Avoid | Incompatible materials, excess heat.[9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[9][10] |
| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide upon thermal decomposition.[9][10] |
| Hazardous Polymerization | Has not been reported.[9] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
| Spectrum Type | Key Characteristics |
| ¹H NMR | (500 MHz, CDCl₃): δ 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H).[14][15] |
| ¹³C NMR | (125 MHz, CDCl₃): δ 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6.[14][15] |
| IR (Infrared) | Characteristic peaks for C=O (carbonyl) and C-Cl stretching are expected. Available data includes liquid film and ATR-IR spectra.[2][11] |
| Mass Spectrometry | Electron ionization (EI) mass spectrum data is available for this compound.[7] |
Experimental Protocols & Methodologies
Synthesis of this compound
A primary method for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene.[1] An alternative laboratory-scale synthesis involves the direct chlorination of acetophenone.
Protocol: Chlorination of Acetophenone [16]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a mechanical stirrer, and a gas inlet tube.
-
Reaction Mixture: A solution of acetophenone in glacial acetic acid is prepared in the flask.
-
Chlorination: A rapid stream of chlorine gas is passed through the vigorously stirred solution. The reaction temperature may be controlled with an ice-water bath if the reaction becomes too rapid.
-
Monitoring: Chlorine addition continues until the required weight increase, corresponding to the absorption of the necessary amount of chlorine, is achieved. The mixture is then stirred at room temperature until it becomes colorless.
-
Work-up: The reaction mixture is poured into ice-water, causing the product to separate as an oil which then solidifies.
-
Purification: The solid crystals are collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like dilute ethyl alcohol to yield pure chloroacetophenone.
Caption: Friedel-Crafts acylation synthesis workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[14][17] This confirms the chemical structure and proton/carbon environments.
-
Infrared (IR) Spectroscopy: FTIR spectrometers are used to obtain the infrared spectrum (e.g., via KBr pellet or as a liquid film).[17] This identifies characteristic functional groups, particularly the carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is used to determine the exact mass of the compound, confirming its molecular formula.[17]
-
Melting Point Determination: A micro melting point apparatus is used to determine the melting range of the solid product, which is a key indicator of purity.[17]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[10] It is classified as harmful if swallowed or inhaled and causes skin, eye, and respiratory tract irritation.[9][10] It is also a lachrymator, a substance that causes tearing.[5][9]
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4), Harmful if inhaled (Inhalation, Category 4).[10] |
| Irritation | Causes serious eye irritation (Category 2), skin irritation (Category 2), and may cause respiratory irritation.[4][6][10] |
| Sensitization | May cause an allergic skin reaction.[9] |
| Target Organs | Respiratory system, eyes, skin.[4][6][9] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.[9] Eyewash stations and safety showers must be readily available.[9][10]
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[6][10]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6][9][10]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9]
Caption: Basic safety and first aid workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3′-クロロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]
- 7. Acetophenone, 3'-chloro- [webbook.nist.gov]
- 8. This compound | CAS#:99-02-5 | Chemsrc [chemsrc.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(99-02-5) 1H NMR spectrum [chemicalbook.com]
- 13. This compound | 99-02-5 [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. rsc.org [rsc.org]
Spectroscopic data of 3'-Chloroacetophenone (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-chloroacetophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details the ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 2.59 | Singlet (s) | - | 3H | -CH₃ (Methyl protons) |
| 7.41 | Triplet (t) | 7.8 | 1H | Ar-H |
| 7.52-7.54 | Multiplet (m) | - | 1H | Ar-H |
| 7.82-7.83 | Multiplet (m) | - | 1H | Ar-H |
| 7.92 | Triplet (t) | 1.8 | 1H | Ar-H |
¹³C NMR Data
The ¹³C NMR spectrum of this compound was recorded in CDCl₃ on a 125 MHz spectrometer.[1] The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) (ppm) | Assignment |
| 26.5 | -CH₃ |
| 126.4 | Ar-C |
| 128.4 | Ar-C |
| 129.9 | Ar-C |
| 133.0 | Ar-C |
| 134.9 | Ar-C-Cl |
| 138.7 | Ar-C-C=O |
| 196.6 | C=O |
IR (Infrared) Spectroscopy Data
The infrared spectrum was obtained using an ATR-FTIR spectrometer. The main absorption bands and their corresponding functional group assignments are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 - 3000 | Medium | Aromatic C-H Stretch |
| ~1690 | Strong | C=O (Carbonyl) Stretch |
| ~1590 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1226 | Strong | C-C(=O)-C Stretch |
| Below 800 | Strong | C-Cl Stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H NMR Spectroscopy
Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer.
Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then transferred to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment was used.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans were accumulated to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm was used.
Data Processing: The acquired Free Induction Decay (FID) was processed using an exponential window function with a line broadening factor of 0.3 Hz. After Fourier transformation, the spectrum was phase-corrected and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer operating at 125 MHz for ¹³C nuclei.
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy was used for the ¹³C NMR analysis.
Data Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence was utilized.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 scans were averaged to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 240 ppm was employed.
Data Processing: The FID was processed with an exponential window function and a line broadening of 1 Hz. Following Fourier transformation, the spectrum was phased and the baseline was corrected. The chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
ATR-FTIR Spectroscopy
Instrumentation: An FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small drop of neat liquid this compound was placed directly onto the diamond ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum. The spectrum was then analyzed for characteristic absorption bands.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Chemical Structure and NMR Assignments
This diagram shows the chemical structure of this compound with atoms labeled for correlation with the NMR data.
Caption: Structure of this compound with NMR assignments.
References
A Technical Guide to the Solubility of 3'-Chloroacetophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloroacetophenone (CAS No. 99-02-5) is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a benzene ring substituted with a chloro and an acetyl group, imparts a moderate polarity that dictates its solubility in different media. A thorough understanding of its solubility profile in common organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of an organic compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 227-229 °C |
| Density | 1.191 g/mL at 25 °C |
Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is based on general principles of "like dissolves like" and the known solubility of similar aromatic ketones.
| Solvent Class | Solvent | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Solvents | Water | Insoluble[1] |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
For a precise quantitative determination of the solubility of this compound in a specific solvent, the following equilibrium solubility method (shake-flask method) is recommended.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials/flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials/flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000
Data Reporting: The solubility should be reported in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
References
In-Depth Technical Guide to the Health and Safety of 3'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a technical guide for trained professionals in research and development environments. The information compiled herein is based on publicly available safety data sheets and scientific literature. It is not exhaustive and should be used as a supplement to, not a replacement for, a thorough risk assessment conducted by qualified personnel for specific laboratory or manufacturing conditions. All users must consult their institution's safety protocols and the most current Safety Data Sheet (SDS) from their supplier before handling 3'-Chloroacetophenone.
Executive Summary
This compound (CAS No. 99-02-5) is an aromatic ketone utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] While a valuable building block, it presents significant health and safety hazards that necessitate stringent handling protocols. This guide provides a comprehensive overview of its chemical and physical properties, toxicological data, handling procedures, and emergency response measures. The toxicological properties of this compound have not been fully investigated, and a lack of quantitative data on lethal dosage (LD50/LC50) requires a cautious approach, treating it as a substance of high acute toxicity.[3] This guide summarizes the known hazards and provides detailed workflows for safe handling and emergency procedures to minimize risk in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. It is a clear, colorless to light yellow liquid and is known to be a lachrymator, a substance that irritates the eyes and causes tears.[1][3]
| Property | Value | Reference |
| CAS Number | 99-02-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 227-229 °C at 760 mmHg | [5] |
| Density | 1.191 g/mL at 25 °C | |
| Flash Point | 105 °C (221 °F) - Closed Cup | [5] |
| Refractive Index (n20/D) | 1.550 | |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][6] |
| Vapor Density | 5.3 | [7] |
Hazard Identification and Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][7] It is harmful if swallowed or inhaled and causes significant irritation to the skin, eyes, and respiratory system.[3][5] It is also a lachrymator and may cause an allergic skin reaction.[3]
GHS Classification
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Signal Word | Warning |
Data compiled from multiple safety data sheets.[5]
NFPA 704 Rating
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a substance.
| Category | Rating | Description |
| Health (Blue) | 3 | Materials that, under emergency conditions, can cause serious or permanent injury. |
| Flammability (Red) | 1 | Materials that must be preheated before ignition can occur. |
| Instability (Yellow) | 0 | Materials that are normally stable, even under fire conditions. |
| Special (White) | N/A | No special hazards indicated. |
This is an estimated rating.[3]
Toxicological Information
The toxicological properties of this compound have not been fully investigated, and specific LD50 (oral, dermal) and LC50 (inhalation) data are not currently available.[3] However, available information indicates high acute toxicity. It is harmful if swallowed and may be fatal if inhaled.[3]
-
Eye Irritation: As a lachrymator, it causes tearing and serious eye irritation, with the potential for burns and corneal injury.[3]
-
Skin Irritation: Causes skin irritation and may lead to sensitization, an allergic reaction that becomes evident upon re-exposure.[3]
-
Inhalation Toxicity: Inhalation causes respiratory tract irritation and can lead to delayed pulmonary edema, coughing, and nausea.[3]
-
Ingestion Toxicity: Harmful if swallowed, causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]
-
Carcinogenicity: The compound is not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[3]
Experimental Protocols and Safe Handling
Given the significant hazards, a stringent and well-defined experimental protocol is mandatory. The following represents a standard laboratory handling protocol based on best practices.
Standard Laboratory Handling Protocol
-
Risk Assessment:
-
Conduct a comprehensive risk assessment for the specific quantities and procedures involved.
-
Review the Safety Data Sheet (SDS) before every use.
-
Identify potential exposure scenarios (e.g., weighing, transfer, reaction quenching, spills).
-
-
Engineering Controls:
-
All work with this compound must be performed in a certified chemical fume hood to control vapor exposure.[3]
-
Ensure an eyewash station and a safety shower are immediately accessible and tested regularly.[3]
-
Use adequate general or local exhaust ventilation to maintain airborne concentrations below any established exposure limits.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear butyl rubber gloves and a chemically resistant apron or lab coat.[3]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[3]
-
-
Handling Procedures:
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Avoid all contact with eyes, skin, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
Avoid ingestion and inhalation.[3]
-
Use dispensing techniques (e.g., cannulation, syringe) that minimize aerosol and vapor generation.
-
-
Storage:
-
Waste Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[3][4] |
| Inhalation | Remove victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. This is a poison material; seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Spill Response
In the event of a spill, follow a pre-determined response plan. The following workflow provides a general guideline.
Stability and Reactivity
This compound is stable at room temperature in closed containers under normal storage and handling conditions.[3]
-
Conditions to Avoid: Excess heat and incompatible materials.[3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce hydrogen chloride, carbon monoxide, and carbon dioxide.[3]
-
Hazardous Polymerization: Has not been reported to occur.[3]
Visualization of Safety Protocols and Logic
Visual aids are crucial for reinforcing safety protocols. The following diagrams illustrate key decision-making processes and logical relationships for handling this compound.
First Aid Decision Workflow
This flowchart guides the user through the critical first steps after an exposure incident.
References
- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. This compound | 99-02-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to 3'-Chloroacetophenone: Key Suppliers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a versatile chemical intermediate crucial in the pharmaceutical and agrochemical industries. This document details its primary suppliers and manufacturers, presents key quantitative data, and outlines experimental protocols for its synthesis and use.
Core Properties of this compound
This compound, also known as m-chloroacetophenone, is an aromatic ketone with the chemical formula C₈H₇ClO. It is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 99-02-5 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO | [5] |
| Molecular Weight | 154.59 g/mol | [5] |
| Boiling Point | 227-229 °C (lit.) | ChemBK |
| Density | 1.191 g/mL at 25 °C (lit.) | ChemBK |
| Refractive Index | n20/D 1.550 (lit.) | ChemBK |
| Purity (Typical) | >97% to 99% | [6] |
Key Suppliers and Manufacturers
A global market exists for the supply of this compound, with prominent manufacturers and suppliers located in China and India. Additionally, major international chemical suppliers offer this compound in various grades for research and development purposes.
| Supplier/Manufacturer | Location | Purity/Grades Offered |
| Sigma-Aldrich (Merck) | Global | 98% |
| Fisher Scientific | Global | 98+% |
| Tokyo Chemical Industry (TCI) | Global | >97.0% (GC)[6] |
| Alzchem Group | Germany | Not specified |
| Shaanxi Dideu Medichem Co. Ltd. | China | 99.0% |
| Capot Chemical Co.,Ltd. | China | 98% (Min. HPLC) |
| Henan Tianfu Chemical Co.,Ltd. | China | 99% |
| Clarion Drugs Ltd | India | 98% |
| Avra Synthesis Pvt Ltd | India | Not specified |
| Taj Pharmaceuticals Limited | India | Not specified |
Synthesis of this compound: Experimental Protocols
The most common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.[1][7]
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
This protocol describes the synthesis of a mixture of chloroacetophenone isomers, with the para-isomer (4'-chloroacetophenone) being the major product and the ortho-isomer (2'-chloroacetophenone) as the minor product. Due to the meta-directing effect of the acyl group, this compound is not the primary product of direct acylation of chlorobenzene. However, alternative starting materials or synthetic routes can yield the desired meta-isomer. The following is a general procedure for the acylation of chlorobenzene.
Reaction:
Caption: Friedel-Crafts Acylation of Chlorobenzene.
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or other suitable solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
-
Suspend anhydrous aluminum chloride in the dry solvent in the flask and cool the mixture in an ice bath.
-
Add acetyl chloride to the dropping funnel.
-
Slowly add the acetyl chloride to the stirred suspension of aluminum chloride.
-
After the addition is complete, add chlorobenzene dropwise from the dropping funnel.
-
Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the desired isomer.
Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of chloroacetophenone isomers.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Acetophenone, 3'-chloro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chlorobenzene to 4-chloro acetophenone [allen.in]
An In-depth Technical Guide to 3'-Chloroacetophenone
This technical guide provides a comprehensive overview of 3'-Chloroacetophenone, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.
The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(3-chlorophenyl)ethanone .[1][2]
This compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings. These include:
-
3-Chlorophenyl methyl ketone[3]
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value |
| Molecular Formula | C₈H₇ClO[1][4][5] |
| Molecular Weight | 154.59 g/mol [1][7] |
| CAS Number | 99-02-5[1][2][5] |
| Appearance | Clear colorless to yellow liquid[3][5][6][8] |
| Boiling Point | 227-229 °C[5] |
| Density | 1.191 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.550[5] |
| Flash Point | 105 °C (221 °F)[5][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3] |
Experimental Protocols
The synthesis of this compound is a fundamental process for its availability as a chemical intermediate. One common laboratory-scale synthesis method is the Friedel-Crafts acylation of chlorobenzene. A detailed protocol based on established chemical principles is provided below.
Synthesis of this compound via Friedel-Crafts Acylation
Objective: To synthesize this compound from chlorobenzene and acetyl chloride using aluminum chloride as a catalyst.
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas. The entire apparatus must be dried to prevent moisture contamination.
-
Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask. The flask is cooled in an ice bath.
-
A solution of acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
Following the addition of the acetyl chloride solution, chlorobenzene is added dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
A more contemporary synthesis method involves the reaction of 3-chlorophenylboronic acid with acetonitrile in the presence of a nickel(II) bromide complex and sodium hydrogencarbonate in water at 100°C in an autoclave.[9] After the reaction, the mixture is cooled, extracted with dichloromethane, and the crude product is purified by column chromatography.[9]
Applications and Biological Significance
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][10] It is notably used in the synthesis of GABA-AT (gamma-aminobutyric acid aminotransferase) inhibitors, which are of interest in the development of treatments for neurological disorders such as epilepsy.[5][6][8] The compound also serves as a precursor in the synthesis of antimycobacterial agents.[5][6]
Due to its lachrymatory properties, it is also utilized as a riot control agent (tear gas).[8] Exposure can cause significant irritation to the eyes, skin, and respiratory tract.[8][11]
The following diagram illustrates a generalized synthetic pathway for a potential GABA-AT inhibitor starting from this compound.
Caption: Synthetic pathway to a GABA-AT inhibitor.
The logical workflow for the preparation of 2-bromo-3'-chloroacetophenone, another useful synthetic intermediate, is depicted below.
Caption: Workflow for 2-bromo-3'-chloroacetophenone synthesis.
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. Acetophenone, 3'-chloro- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 99-02-5 [chemicalbook.com]
- 6. This compound CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Buy this compound | 99-02-5 [smolecule.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Chloroacetophenone | Alzchem Group [alzchem.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Natural Occurrence and Derivatives of Acetophenones for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones are a class of organic compounds characterized by a phenyl ring attached to an acetyl group. The simplest member of this family is acetophenone itself (1-phenylethanone). These compounds are not only significant as versatile building blocks in organic synthesis but are also found ubiquitously in nature, contributing to the aroma of various plants and foods. Beyond their sensory properties, naturally occurring and synthetic acetophenone derivatives have garnered substantial interest in the scientific community, particularly in the field of drug discovery, owing to their diverse and potent pharmacological activities. These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.
This technical guide provides a comprehensive overview of the natural occurrence of acetophenones, their biosynthesis, and the pharmacological activities of their derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways and workflows.
Natural Occurrence of Acetophenones
Acetophenones are widely distributed in the plant kingdom, having been identified in over 24 plant families, as well as in some fungal species. They are often responsible for the characteristic sweet, floral, and nutty aromas of many fruits, flowers, and essential oils. In addition to their role as flavor and fragrance components, acetophenones in plants often serve as defense compounds, repelling insects and other herbivores. They are also found in various food sources and have been identified as semiochemicals in insects, mediating both attraction and repulsion.
The concentration of acetophenones in natural sources can vary significantly depending on the species, the part of the plant, and the environmental conditions. The following table summarizes the quantitative occurrence of some representative acetophenones in various natural matrices.
Table 1: Quantitative Occurrence of Acetophenones in Natural Sources
| Acetophenone Derivative | Natural Source | Plant Part/Type | Concentration/Amount | Reference |
| Acetophenone | Pogostemon heyneanus (Indian patchouli) | Leaves (Essential Oil) | 51% of total oil | |
| Acetophenone | Camellia sinensis (Tea) | Flowers | - | |
| Acetophenone | Pyrus spp. (Pear) | Fruit | 1.80 µg/L (in co-fermentation) | |
| Acetophenone | Cistus spp. | Essential Oil | Present | |
| Acetophenone | Cocoa Absolute | - | Scent principle | |
| Acetophenone | Various Foods | Apple, apricot, banana, beef, cauliflower, concord grapes, raspberry | Present | |
| 4-Hydroxyacetophenone (Piceol) | Pyrus spp. (Pear) | - | Present as picein (glucoside) | |
| 2-Hydroxy-4-methoxyacetophenone (Paeonol) | Paeonia suffruticosa (Moutan Cortex) | Root Bark | - | |
| 4-Hydroxy-3-methoxyacetophenone (Apocynin/Acetovanillone) | Picrorhiza kurroa | - | Present | |
| 2,4,6-Trihydroxy-3-geranyl acetophenone | Melicope ptelefolia | - | Present | |
| Tremetone | Ophryosporus axilliflorus | Aerial Parts | - |
Note: "-" indicates that the presence is confirmed, but a specific quantitative value was not provided in the cited source.
Biosynthesis of Acetophenones in Plants
The biosynthesis of acetophenones in plants is a fascinating example of secondary metabolism, primarily originating from the shikimate pathway. This pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as the key precursor for a vast array of phenolic compounds.
The biosynthetic route from L-phenylalanine to acetophenones involves a series of enzymatic reactions, with a crucial step being the shortening of the three-carbon side chain of cinnamic acid by two carbons, a process analogous to the β-oxidation of fatty acids. Recent research in pear (Pyrus) has elucidated the complete biosynthetic pathway of picein (4-hydroxyacetophenone glucoside) from 4-coumaroyl-CoA. This study revealed that the acetophenone moiety arises from an impaired side-chain shortening reaction of an aromatic 3-ketoacyl-CoA intermediate, which is caused by a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase. The accumulated 3-ketoacyl-CoA is then hydrolyzed and spontaneously decarboxylated to yield the acetophenone.
Below is a diagram illustrating the key steps in the biosynthesis of acetophenones.
Pharmacological Activities of Acetophenone Derivatives
Acetophenone derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development. Their biological effects are largely attributed to the diverse substitutions on the phenyl ring and the acetyl side chain. The following sections and tables summarize the key pharmacological activities of these compounds, supported by quantitative data from various studies.
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of naturally occurring and synthetic acetophenone derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.
Table 2: Cytotoxic Activity of Acetophenone Derivatives (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Meliquercifolin A | HeLa | 2.6 | |
| Melibarbinon B | A2780 | 30 | |
| Acronyculatin Q | MCF-7 | 40.4 | |
| Acronyculatin P | MCF-7 | 56.8 | |
| Acronyculatin R | MCF-7 | 69.1 | |
| Compound 85 (from A. oligophlebia) | MCF-7 | 25.6 | |
| Compound 81 (from A. oligophlebia) | MCF-7 | 33.5 | |
| Eupatofortunone | MCF-7 | 82.15 | |
| Eupatofortunone | A549 | 86.63 | |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | |
| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | |
| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | |
| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | |
| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | |
| Paeonol Derivative 2d | HeLa | 2.67 | |
| Paeonol Derivative 2d | MCF-7 | 4.74 |
Anti-inflammatory Activity
Several acetophenone derivatives, most notably apocynin and paeonol, have been extensively studied for their potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives (IC50 values)
| Compound | Assay/Cell Line | IC50 (µM) | Reference |
| Compound 70 (from A. oligophlebia) | RAW 264.7 cells | 26.4 | |
| Compound 72 (from A. oligophlebia) | RAW 264.7 cells | 46.0 | |
| Compound 74 (from A. oligophlebia) | RAW 264.7 cells | 57.3 | |
| Compound 73 (from A. oligophlebia) | RAW 264.7 cells | 79.4 | |
| Compound 45 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 21.37 µg/mL | |
| Compound 46 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 23.24 µg/mL | |
| Compound 47 (from M. semecarpifolia) | fMLP/CB-induced superoxide anion (human neutrophils) | 30.61 µg/mL | |
| Compound 45 (from M. semecarpifolia) | Elastase release (human neutrophils) | 27.35 µg/mL | |
| Compound 46 (from M. semecarpifolia) | Elastase release (human neutrophils) | 26.62 µg/mL | |
| Compound 47 (from M. semecarpifolia) | Elastase release (human neutrophils) | 28.73 µg/mL | |
| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH radical scavenging | 26.00 ± 0.37 µg/mL |
Antimicrobial Activity
Acetophenone and its derivatives have also demonstrated activity against a range of pathogenic bacteria and fungi. This makes them interesting candidates for the development of new antimicrobial agents, especially in the context of growing antibiotic resistance.
Table 4: Antimicrobial Activity of Acetophenone Derivatives (MIC values)
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 2-Hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum | 1.25 - 2.5 | |
| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Trichophyton rubrum | 2.5 | |
| 2-Hydroxy-4,6-dimethoxyacetophenone | Microsporum canis | 5.0 - 10.0 |
Key Signaling Pathways of Bioactive Acetophenone Derivatives
The pharmacological effects of acetophenone derivatives are mediated through their interaction with various molecular targets and the modulation of intracellular signaling pathways. Apocynin and paeonol are two of the most well-studied acetophenone derivatives, and their mechanisms of action provide excellent examples of how these compounds exert their therapeutic effects.
Anti-inflammatory Signaling Pathway of Apocynin
Apocynin (4-hydroxy-3-methoxyacetophenone) is a potent anti-inflammatory agent that is particularly known for its ability to inhibit the NADPH oxidase (NOX) enzyme complex. In phagocytic cells like neutrophils, NOX is responsible for the production of superoxide radicals, which are key mediators of oxidative stress and inflammation. Apocynin acts as a prodrug and is converted to its active dimeric form, which then prevents the assembly of the NOX complex, thereby reducing the production of reactive oxygen species (ROS). Apocynin has also been shown to suppress the Tlr4/NF-κB signaling pathway.
The following diagram illustrates the inhibitory effect of apocynin on the NADPH oxidase complex and downstream inflammatory signaling.
Anti-inflammatory and Anticancer Signaling Pathway of Paeonol
Paeonol (2-hydroxy-4-methoxyacetophenone) exerts its therapeutic effects through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. In the context of inflammation, paeonol can suppress the phosphorylation of MAPK pathway molecules such as JNK and p38, and inhibit the translocation of NF-κB to the nucleus. This leads to a downregulation in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.
In cancer cells, paeonol has been shown to induce apoptosis and inhibit proliferation by suppressing the MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and growth.
The diagram below provides a simplified overview of the signaling pathways modulated by paeonol.
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and bioactivity assessment of acetophenones, which are fundamental for research and development in this area.
Extraction of Acetophenones from Plant Material: Soxhlet Extraction
Soxhlet extraction is a classic and efficient method for extracting compounds from solid materials, such as plants. The continuous nature of this process allows for a thorough extraction with a relatively small amount of solvent.
Principle: The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor travels up to a condenser, where it cools and drips back onto the plant material, extracting the desired compounds. When the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring a complete extraction.
Protocol:
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) in an oven at a low temperature (around 40-50°C) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Apparatus Assembly:
-
Place a known amount of the powdered plant material into a cellulose extraction thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., ethanol, hexane, or methanol). Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser. Ensure all joints are securely clamped.
-
Connect the condenser to a cold water supply.
-
-
Extraction:
-
Heat the flask using a heating mantle. The solvent will begin to boil and evaporate.
-
The solvent vapor will travel up the side arm of the extractor, bypass the thimble, and enter the condenser.
-
The condensed solvent will drip into the thimble, immersing the plant material and extracting the acetophenones.
-
Once the solvent reaches the top of the siphon arm, the entire liquid content of the extractor chamber is siphoned back into the boiling flask.
-
Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours, but can be up to 24 hours) to ensure complete extraction.
-
-
Solvent Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and remove the thimble containing the exhausted plant material.
-
The extract, now in the round-bottom flask, can be concentrated using a rotary evaporator to remove the solvent. The resulting crude extract contains the acetophenones and other extracted compounds.
-
Synthesis of an Acetophenone Derivative: Synthesis of Paeonol Derivatives
The synthesis of paeonol derivatives often involves the modification of the hydroxyl and acetyl groups of the paeonol scaffold to generate novel compounds with potentially enhanced biological activities.
General Procedure for Acylation and Etherification of Paeonol:
This is a generalized procedure based on common organic synthesis techniques.
-
Acylation:
-
Dissolve paeonol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude acylated paeonol derivative.
-
Purify the crude product by column chromatography on silica gel.
-
-
Etherification (Williamson Ether Synthesis):
-
In a round-bottom flask, dissolve paeonol in a polar aprotic solvent (e.g., dimethylformamide, acetone).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.
-
Heat the reaction mixture with stirring for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting ether derivative by column chromatography.
-
Bioactivity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test acetophenone derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test acetophenone derivative orally or intraperitoneally at various doses to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.
-
Induction of Edema: One hour after the administration of the test compounds, inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Experimental Workflow
The following diagram outlines a general workflow for the discovery of bioactive acetophenone derivatives from natural sources.
Conclusion
Acetophenones and their derivatives represent a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence in the plant kingdom, coupled with their potent biological activities, underscores their potential as lead compounds in drug discovery and development. This guide has provided a comprehensive overview of their natural sources, biosynthetic pathways, and pharmacological properties, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways modulated by key derivatives such as apocynin and paeonol further enhances our understanding of their therapeutic mechanisms. It is anticipated that continued research in this area, facilitated by the methodologies and information presented herein, will lead to the development of novel therapeutic agents for a range of human diseases.
An In-depth Technical Guide to the Reactivity of 3'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chloroacetophenone (CAS No. 99-02-5) is a versatile synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its dual reactivity, stemming from the ketone functional group and the chloro-substituted aromatic ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal reactions of this compound, including detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations. The information presented herein is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery.
Introduction and Physicochemical Properties
This compound, also known as 1-(3-chlorophenyl)ethanone, is a halogenated aromatic ketone. It typically presents as a colorless to pale yellow liquid or crystalline solid at room temperature.[1] Its molecular structure features a meta-substituted chlorine atom on the phenyl ring, which, along with the acetyl group, dictates its reactivity and utility as a building block in complex organic synthesis.[1] It serves as a crucial intermediate in the manufacturing of agrochemicals, fine chemicals, and various pharmaceutical agents, including anticonvulsants like carbamazepine and inhibitors of GABA-AT.[1][2]
The most common industrial synthesis route is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99-02-5 | [2] |
| Molecular Formula | C₈H₇ClO | [2] |
| Molecular Weight | 154.59 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [2][3] |
| Boiling Point | 227-229 °C | [4] |
| Density | 1.191 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.550 | [4] |
| Flash Point | 105 °C | [3] |
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.9 (m, 1H), δ ~7.8 (m, 1H), δ ~7.5 (t, 1H), δ ~7.4 (t, 1H), δ ~2.6 (s, 3H, -CH₃) | [5] |
| ¹³C NMR (CDCl₃) | δ ~196.7 (C=O), δ ~138.8, δ ~134.8, δ ~133.0, δ ~129.9, δ ~128.3, δ ~126.3, δ ~26.7 (-CH₃) | [6] |
| IR (ATR) | ~1680 cm⁻¹ (C=O stretch), ~1570 cm⁻¹ (C=C aromatic stretch), ~790 cm⁻¹ (C-Cl stretch) | [7] |
| Mass Spec (EI) | m/z 156/154 (M⁺), 141/139 ([M-CH₃]⁺), 113/111 ([M-COCH₃]⁺), 75 | [3] |
Core Reactivity Pathways
The reactivity of this compound can be logically divided into two primary domains: reactions involving the carbonyl (acetyl) group and transformations occurring at the chloro-substituted aromatic ring.
Reactions of the Carbonyl Group
The acetyl group's carbonyl carbon is electrophilic, while its α-protons are acidic, making it susceptible to both nucleophilic addition and base-catalyzed condensation reactions.
A cornerstone reaction of acetophenones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction with an aromatic aldehyde that lacks α-hydrogens.[8] This reaction is a highly efficient method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important scaffolds in medicinal chemistry.
Table 3: Representative Claisen-Schmidt Condensation of this compound
| Aromatic Aldehyde | Base/Solvent | Product | Yield | Reference |
| Benzaldehyde | 50% KOH / Ethanol | (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one | 72% | [7] |
The ketone functionality can be readily reduced to a secondary alcohol using common hydride reducing agents like sodium borohydride (NaBH₄).[1] This transformation is often a key step in multi-step syntheses, converting the ketone into a chiral center or a precursor for subsequent reactions.
Reactions of the Chloro-Substituted Aromatic Ring
The carbon-chlorine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl systems. It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.[6] While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems can effectively promote the coupling of this compound with various boronic acids.
Table 4: Representative Suzuki-Miyaura Coupling of a Chloroacetophenone Isomer
| Boronic Acid | Catalyst / Base / Solvent | Product | Conversion Yield | Reference |
| Phenylboronic Acid | Pd-complex (0.5 mol%) / Cs₂CO₃ / H₂O | 4-Acetyl-1,1'-biphenyl | 88% |
Note: Data presented is for the analogous 4'-chloroacetophenone, illustrating typical conditions and yields for this substrate class.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations discussed.
Protocol: Claisen-Schmidt Synthesis of (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one[7]
-
Reactant Preparation: In a suitable reaction vessel, combine this compound (0.01 mol) and benzaldehyde (0.01 mol) in 25 mL of ethanol.
-
Reaction Initiation: While stirring at room temperature, add a 50% aqueous solution of potassium hydroxide (KOH).
-
Reaction: Continue stirring the mixture for one hour at room temperature. A precipitate will form as the reaction progresses.
-
Isolation: Collect the solid product by filtration.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the title compound (Yield: 72%).
Protocol: Reduction of this compound with Sodium Borohydride[1]
-
Reactant Preparation: Dissolve approximately 300 mg of this compound in methanol to achieve a concentration of ~0.25 M in a round-bottom flask.
-
Reaction Initiation: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise (a molar excess, typically 1.5-2.0 equivalents of hydride per equivalent of ketone, is used).
-
Reaction: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute aqueous acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Extraction: Remove the bulk of the methanol via rotary evaporation. Partition the remaining residue between diethyl ether and water. Extract the aqueous layer with diethyl ether (2x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)ethanol.
Protocol: Representative Suzuki-Miyaura Coupling of a Chloroacetophenone
-
Reactant Preparation: To a reaction vessel, add the chloroacetophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol), and a phase-transfer agent like tetrabutylammonium bromide (TBAB, 0.6 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., a pre-formed Pd(II)-complex, 0.5 mol%) and the solvent (e.g., 3 mL of water).
-
Reaction: Heat the mixture to reflux (100 °C) for the required time (e.g., 6 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the biaryl ketone.
Conclusion
This compound demonstrates robust and predictable reactivity at both its primary functional groups. The carbonyl group readily undergoes base-catalyzed condensations and reductions, providing access to valuable chalcone and secondary alcohol intermediates. Concurrently, the aryl chloride moiety serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. The protocols and data summarized in this guide highlight the compound's significance and provide a practical framework for its application in advanced organic synthesis and drug development programs.
References
- 1. Buy (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one | 5328-73-4 [smolecule.com]
- 2. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
Methodological & Application
The Versatility of 3'-Chloroacetophenone in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloroacetophenone, a halogenated aromatic ketone, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical agents. Its reactive carbonyl group and the presence of a chlorine atom on the phenyl ring make it a versatile precursor for constructing complex molecular architectures found in various drug classes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including anticonvulsants, adrenergic agonists, and potential antimycobacterial agents.
Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the production of several commercially significant drugs and classes of compounds with therapeutic potential.
1. Anticonvulsants:
-
Carbamazepine: A widely used medication for the treatment of epilepsy and neuropathic pain. This compound is a key precursor to an essential intermediate in Carbamazepine synthesis.[1]
-
Stiripentol: An antiepileptic drug used in the management of Dravet syndrome. While not a direct precursor, derivatives of this compound can be utilized in multi-step syntheses of this complex molecule.
2. Adrenergic Agonists:
-
Adrenaline (Epinephrine): A hormone and neurotransmitter used to treat severe allergic reactions, cardiac arrest, and other medical emergencies. A derivative of this compound, 3',4'-dihydroxy-2'-chloroacetophenone, is a key intermediate in some synthetic routes to Adrenaline.[2][3]
3. Antimycobacterial Agents:
-
Chalcones and Pyrazoles: Derivatives of this compound, such as chalcones and pyrazoles, have shown promise as potential antimycobacterial agents by targeting essential pathways for the survival of Mycobacterium tuberculosis, such as cell wall synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and final pharmaceutical products using this compound.
Protocol 1: Synthesis of 2,3'-Dichloroacetophenone – Intermediate for Carbamazepine
This protocol describes the α-chlorination of this compound to yield 2,3'-Dichloroacetophenone.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 154.59 | 100 g | 0.65 |
| Acetic Acid | 60.05 | 200 mL | - |
| N-chlorosuccinimide (NCS) | 133.53 | 100 g | 0.75 |
| Benzoyl Peroxide (Lucidol) | 242.23 | 1 g | - |
Procedure:
-
In a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 200 mL of acetic acid, 100 g (0.65 mol) of this compound, 100 g (0.75 mol) of N-chlorosuccinimide (NCS), and 1 g of benzoyl peroxide (Lucidol).[4]
-
Heat the mixture to reflux and maintain for 3 hours with stirring.[4]
-
Add an additional 0.5 g of benzoyl peroxide and continue to reflux for another 3 hours.[4]
-
After cooling, remove the majority of the acetic acid by distillation under reduced pressure.[4]
-
Pour the reaction mixture into a large volume of water, which will cause the product to precipitate.[4]
-
Recrystallize the crude product from benzene.[4]
-
Filter, wash the crystals with a small amount of cold benzene, and dry to obtain 2,3'-dichloroacetophenone.[4]
Expected Yield: 86.4% (105.6 g)[4]
Physical Properties: White, needle-shaped crystals; mp: 35–37 °C.[4]
Protocol 2: Synthesis of a Chalcone Derivative with Potential Antimycobacterial Activity
This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone derivative.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 154.59 | 0.01 mol | - |
| Substituted Benzaldehyde | - | 0.01 mol | - |
| Ethanol (Rectified Spirit) | 46.07 | 10 mL | - |
| Sodium Hydroxide Solution (1g in 10mL H2O) | 40.00 | 10 mL | - |
Procedure:
-
Dissolve this compound (0.01 mol) and a substituted benzaldehyde (0.01 mol) in 10 mL of rectified spirit in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[5]
-
Add 10 mL of a 10% sodium hydroxide solution dropwise to the reaction mixture with vigorous stirring for 30 minutes at 20-25 °C.[5]
-
Continue stirring for 4-5 hours.[5]
-
Neutralize the reaction mixture with 0.1-0.2N HCl, leading to the precipitation of the chalcone.[5]
-
Filter the crude product, dry it in the air, and recrystallize from rectified spirit.[5]
Quantitative Data: Yields for chalcone synthesis are typically high, often exceeding 90%.
Protocol 3: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from a chalcone intermediate derived from this compound.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Chalcone Derivative | - |
| Hydrazine Hydrate | 50.06 |
| Glacial Acetic Acid | 60.05 |
Procedure:
-
Reflux a mixture of the chalcone derivative (from Protocol 2) and hydrazine hydrate in glacial acetic acid. The reaction time will vary depending on the specific chalcone used.
-
After the reaction is complete (monitored by TLC), pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pyrazole derivative.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of pharmaceuticals is crucial for drug development. The following section details the signaling pathways affected by drugs synthesized using this compound.
Carbamazepine: Voltage-Gated Sodium Channel Blocker
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[6][7][8] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of seizure activity.[6][7]
Caption: Carbamazepine's mechanism of action on voltage-gated sodium channels.
Stiripentol: Positive Allosteric Modulator of GABAA Receptors
Stiripentol enhances GABAergic neurotransmission, the primary inhibitory system in the brain. It acts as a positive allosteric modulator of GABAA receptors, increasing the duration of the chloride channel opening.[9][10] It also inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA.[9][11]
Caption: Stiripentol's dual mechanism of action on the GABAergic system.
Adrenaline: Adrenergic Receptor Agonist
Adrenaline exerts its effects by binding to adrenergic receptors (α and β), which are G-protein coupled receptors.[12][] This binding initiates a cascade of intracellular signaling events, leading to various physiological responses. The β-adrenergic pathway, for example, involves the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][12]
Caption: Simplified signaling pathway of Adrenaline via β-adrenergic receptors.
Antimycobacterial Agents: Cell Wall Synthesis Inhibition
Many antimycobacterial drugs, including those potentially derived from this compound scaffolds like chalcones, target the biosynthesis of the unique and complex cell wall of Mycobacterium tuberculosis.[14][15][16][17] This cell wall is essential for the bacterium's survival and virulence. Key targets include enzymes involved in the synthesis of mycolic acids, peptidoglycan, and arabinogalactan.[14][17]
Caption: General mechanism of antimycobacterial agents targeting cell wall synthesis.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of a range of pharmaceuticals. The protocols and pathways detailed in this document highlight its importance in the development of anticonvulsants, adrenergic agonists, and potential new therapies for mycobacterial infections. Further research into novel synthetic methodologies and the exploration of new derivatives of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 3. 3-Chloroacetophenone | Alzchem Group [alzchem.com]
- 4. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stiripentol - Wikipedia [en.wikipedia.org]
- 11. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst [frontiersin.org]
- 16. DSpace [scholarbank.nus.edu.sg]
- 17. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3'-Chloroacetophenone in the Synthesis of Pyrazole-Based Agrochemicals
Introduction: 3'-Chloroacetophenone is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals, particularly fungicides. Its chemical structure, featuring a reactive ketone group and a substituted phenyl ring, makes it an ideal starting material for the construction of complex heterocyclic compounds with potent biological activities. This document provides detailed application notes and protocols for the synthesis of pyrazole-based fungicides, a prominent class of agrochemicals, using this compound as a key precursor. The synthetic pathway involves a multi-step process, including the formation of a β-ketoester intermediate, cyclization to a pyrazole ring system, and subsequent functionalization to yield the final active ingredient.
Synthetic Pathway Overview
The general synthetic route from this compound to pyrazole carboxamide fungicides involves three key transformations:
-
Claisen Condensation: this compound undergoes a Claisen condensation with a suitable carbonate, typically diethyl carbonate, to form the corresponding β-ketoester, ethyl (3-chlorobenzoyl)acetate. This reaction is crucial for introducing the ester functionality required for the subsequent cyclization.
-
Pyrazole Ring Formation: The resulting β-ketoester is then reacted with hydrazine hydrate in a cyclization reaction to form the core pyrazole heterocyclic ring system, yielding ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.
-
Amidation: The pyrazole ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a selected aniline derivative to form the final pyrazole carboxamide fungicide. The nature of the aniline substituent can be varied to modulate the fungicidal activity and spectrum of the final product.
Synthetic pathway from this compound to Pyrazole Carboxamide Fungicides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-chlorobenzoyl)acetate
This protocol details the Claisen condensation of this compound with diethyl carbonate.
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
A solution of this compound (1.0 equivalent) and diethyl carbonate (2.0 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction mixture is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl (3-chlorobenzoyl)acetate.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |
| This compound | 154.59 | 1.0 | 15.46 g |
| Diethyl carbonate | 118.13 | 2.0 | 23.63 g |
| Sodium hydride (60%) | 24.00 | 1.2 | 4.80 g |
Table 1: Reactant quantities for the synthesis of ethyl (3-chlorobenzoyl)acetate.
Protocol 2: Synthesis of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
This protocol describes the cyclization of ethyl (3-chlorobenzoyl)acetate with hydrazine hydrate to form the pyrazole ring.
Materials:
-
Ethyl (3-chlorobenzoyl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
Procedure:
-
To a solution of ethyl (3-chlorobenzoyl)acetate (1.0 equivalent) in ethanol in a round-bottom flask, hydrazine hydrate (1.1 equivalents) is added, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 3-5 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to give pure ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |
| Ethyl (3-chlorobenzoyl)acetate | 226.66 | 1.0 | 22.67 g |
| Hydrazine hydrate (80%) | 50.06 | 1.1 | 6.88 g |
Table 2: Reactant quantities for the synthesis of ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.
Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the hydrolysis of the pyrazole ester to the carboxylic acid, followed by amidation with a substituted aniline.
Materials:
-
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid (concentrated)
-
Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline (e.g., 2-amino-4-chlorophenol)
-
Triethylamine
Procedure:
Step 3a: Hydrolysis
-
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 equivalent) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.5 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Step 3b: Amidation
-
A suspension of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM is treated with thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2-3 hours to form the acid chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of the substituted aniline (e.g., 2-amino-4-chlorophenol, 1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final pyrazole carboxamide fungicide.
Experimental workflow for the synthesis of pyrazole carboxamide fungicides.
Fungicidal Activity
Pyrazole carboxamide fungicides derived from this compound exhibit a broad spectrum of fungicidal activity against various plant pathogens. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which disrupts the energy production of the fungal cells. The efficacy of these compounds can be fine-tuned by modifying the substituent on the aniline moiety.
| Pathogen | EC50 (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.5 - 5.0 |
| Rhizoctonia solani (Sheath Blight) | 0.1 - 2.0 |
| Sclerotinia sclerotiorum (White Mold) | 1.0 - 10.0 |
| Alternaria alternata (Leaf Spot) | 2.0 - 15.0 |
Table 3: Representative in vitro fungicidal activity of pyrazole carboxamides derived from this compound against common plant pathogens. EC50 values represent the concentration required to inhibit 50% of fungal growth.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a diverse range of pyrazole-based fungicides. The synthetic route is robust and allows for the introduction of various substituents to optimize the biological activity of the final products. The detailed protocols provided herein offer a comprehensive guide for researchers and scientists in the field of agrochemical development to explore the potential of this compound in the discovery of novel and effective crop protection agents.
Application Notes and Protocols: 3'-Chloroacetophenone as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of biologically active heterocyclic compounds utilizing 3'-chloroacetophenone as a key starting material. The protocols outlined below cover the preparation of pyrazoles, chalcones, and subsequently, pyrimidines, thiazines, and isoxazoles, as well as 1,5-benzodiazepines. Quantitative data on reaction yields and biological activities are summarized for comparative analysis.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. A common and effective method for their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Two-Stage Synthesis of Pyrazoles from this compound via an Enaminone Intermediate
This method involves the initial formation of an enaminone from this compound, which then undergoes cyclization with hydrazine to yield the corresponding pyrazole.
Experimental Protocol:
Step 1: Synthesis of the Enaminone Intermediate
-
In a reaction vessel, dissolve this compound (1.0 eq.) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq.).
-
Heat the mixture at 170 °C for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude enaminone solution is used directly in the next step.
Step 2: Synthesis of the Pyrazole
-
To the crude enaminone solution, add a solution of hydrazine hydrate (3.0 eq.) in DMF.
-
Heat the reaction mixture at 150 °C for 2 minutes.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-(3-chlorophenyl)-1H-pyrazole.
Quantitative Data:
| Starting Acetophenone | Product | Yield (%) |
| This compound | 3-(3-chlorophenyl)-1H-pyrazole | High (specific yield not reported, but acceptor substituents like halogens generally give high yields)[1] |
Reaction Pathway:
Caption: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole from this compound.
Synthesis of Chalcones and their Heterocyclic Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the synthesis of various heterocyclic compounds, including flavonoids, pyrimidines, thiazines, and isoxazoles. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.
General Protocol for the Synthesis of Chalcones from this compound
Experimental Protocol (Claisen-Schmidt Condensation): [2][3][4][5][6]
-
Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40-60% w/v) or potassium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data for Chalcone Synthesis:
| This compound | Aldehyde | Product | Yield (%) |
| 1 eq. | Benzaldehyde (1 eq.) | (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | ~90-95% (under optimized conditions)[2] |
| 1 eq. | 4-Nitrobenzaldehyde (1 eq.) | (E)-1-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Good (specific yield not reported)[3] |
Reaction Pathway:
Caption: General synthesis of chalcones from this compound.
Synthesis of Pyrimidine Derivatives from Chalcones
Pyrimidines are of great interest due to their presence in nucleic acids and their wide range of therapeutic applications.[7]
Experimental Protocol: [8][9][10]
-
In a round-bottom flask, dissolve the chalcone derived from this compound (1.0 eq.) and urea (1.0 eq.) in ethanol.
-
Add an aqueous solution of potassium hydroxide (40%) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the pyrimidine derivative.
-
Filter, wash with water, dry, and recrystallize from a suitable solvent.
Synthesis of Thiazine Derivatives from Chalcones
1,3-Thiazines are heterocyclic compounds with reported antimicrobial and other biological activities.
Experimental Protocol: [11]
-
Dissolve the chalcone derived from this compound (1.0 eq.) and thiourea (1.0 eq.) in ethanol.
-
Add a catalytic amount of NaOH or KOH.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from ethanol to obtain the pure thiazine derivative.
Synthesis of Isoxazole Derivatives from Chalcones
Isoxazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties.[12][13][14]
Experimental Protocol: [12][13][14][15][16]
-
Dissolve the chalcone derived from this compound (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.2-1.5 eq.) and a base such as sodium acetate or a few drops of acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated isoxazole derivative by filtration, wash with water, and dry.
-
Recrystallize from ethanol.
Cyclization Pathways from Chalcones:
Caption: Synthesis of various heterocycles from chalcone intermediates.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.
Experimental Protocol: [17][18][19]
-
To a stirred solution of an o-phenylenediamine (1.0 eq.) in methanol, add this compound (2.5 eq.).
-
Add a catalytic amount of an acid catalyst (e.g., trichloroisocyanuric acid (TCT) or H-MCM-22).
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and wash with water.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data for 1,5-Benzodiazepine Synthesis:
| o-Phenylenediamine | Ketone | Catalyst | Yield (%) |
| 1 eq. | Acetone (2.5 eq.) | H-MCM-22 | 87 |
| 1 eq. | Acetone (2.5 eq.) | TCT (4 mol%) | Good (specific yield not reported)[17] |
Reaction Pathway:
Caption: Synthesis of 1,5-benzodiazepines from o-phenylenediamine and this compound.
Biological Activities of Derived Heterocyclic Compounds
Heterocyclic compounds synthesized from this compound have been reported to exhibit a range of biological activities. The following table summarizes some of the reported antimicrobial and antifungal activities.
Quantitative Data on Biological Activity:
| Heterocycle Class | Derivative | Activity | Organism(s) | MIC (µg/mL) | Reference |
| Pyrazole | Aminoguanidine-derived 1,3-diphenyl pyrazoles | Antibacterial | Escherichia coli 1924 | 1 | [20] |
| Pyrazole | Hydrazide derivatives of pyrazole | Antibacterial | Gram-positive and Gram-negative bacteria | 1.9 - 3.9 | [20] |
| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antifungal | - | 2.9 - 7.8 | [21] |
| Indazole | Indazole derivative 5 | Antibacterial | S. aureus, S. epidermidis (including MDR strains) | 64 - 128 | [22] |
| Pyrazoline | Pyrazoline derivative 9 | Antibacterial | Staphylococcus and Enterococcus genera (including MDR strains) | 4 | [22] |
| Pyrano[2,3-c] pyrazole | Compound 5c | Antibacterial | E. coli, K. pneumonia | 6.25 | [23] |
Note: MIC stands for Minimum Inhibitory Concentration. Lower values indicate higher potency.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. The protocols provided herein offer robust starting points for researchers in the fields of medicinal chemistry and drug discovery to explore the synthesis and biological evaluation of novel heterocyclic entities. Further optimization of reaction conditions and exploration of a wider range of derivatives are encouraged to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. galchimia.com [galchimia.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. jetir.org [jetir.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. ijres.org [ijres.org]
- 11. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 12. ajrconline.org [ajrconline.org]
- 13. ijert.org [ijert.org]
- 14. ajpp.in [ajpp.in]
- 15. benchchem.com [benchchem.com]
- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 17. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Synthesis of Chalcones using 3'-Chloroacetophenone and Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds belonging to the flavonoid family.[1][2] They are widely recognized as precursors in the biosynthesis of various flavonoids and isoflavonoids.[3] The versatile biological activities of chalcones, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties, have made them a subject of intense research in medicinal chemistry and drug development.[3][4] The presence of a reactive α,β-unsaturated keto group is largely responsible for their diverse pharmacological effects, as it can interact with biological nucleophiles.[5]
The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][6] This method allows for the creation of a diverse library of chalcone derivatives for structure-activity relationship (SAR) studies.[3] This document provides detailed protocols for the synthesis of chalcones from 3'-chloroacetophenone and various substituted benzaldehydes, methods for their purification and characterization, and an overview of their potential applications.
Applications in Drug Discovery and Development
Chalcones derived from this compound are of particular interest due to the influence of the chlorine substituent on the molecule's lipophilicity and electronic properties, which can enhance biological activity. These compounds have shown potential in several therapeutic areas:
-
Anticancer Agents: Many chalcone derivatives exhibit significant cytotoxic activity against various cancer cell lines.[2][7] They can induce apoptosis and inhibit cell proliferation, making them promising candidates for the development of new anticancer drugs.[5]
-
Antimicrobial Agents: The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore for antimicrobial activity.[1] Chloro-substituted chalcones have demonstrated efficacy against a range of bacterial and fungal strains.[8]
-
Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, and derivatives have shown potent anti-inflammatory effects.
-
Antioxidant Properties: Chalcones can act as antioxidants, which is beneficial in combating oxidative stress-related diseases.[8]
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general and widely used method for the synthesis of chalcones.
Materials and Reagents:
-
This compound
-
Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)[6]
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[3]
-
Base Addition: Cool the flask in an ice bath. Slowly add a 40% aqueous solution of NaOH or KOH dropwise to the stirred mixture, maintaining a low temperature.[9]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the substrates. The formation of a precipitate is often an indication of product formation.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[10][11]
-
Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[7][9]
-
Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the solution is neutral (pH ~7). This will cause the chalcone to precipitate.[9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.[7][9][10]
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
Protocol 2: Purification of Chalcones
A. Recrystallization:
Recrystallization is a common method for purifying solid organic compounds.
-
Dissolve the crude chalcone in a minimum amount of a hot solvent (e.g., ethanol or methanol).[9][10]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals to obtain the pure chalcone.
B. Column Chromatography:
For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is an effective purification technique.[6]
-
TLC Analysis: Determine an appropriate solvent system (eluent) for separation using TLC. A common eluent is a mixture of hexane and ethyl acetate.[6][10]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[6]
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure chalcone.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.
Data Presentation
The following table summarizes representative data for the synthesis of chalcones from this compound and various substituted benzaldehydes.
| Entry | Substituted Benzaldehyde | Product Name | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | ~85-95 | 75-77 |
| 2 | 4-Chlorobenzaldehyde | 1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~90-98 | 138-140 |
| 3 | 4-Methoxybenzaldehyde | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88-96 | 102-104 |
| 4 | 4-Nitrobenzaldehyde | 1-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~80-90 | 160-162 |
| 5 | 2-Hydroxybenzaldehyde | 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | ~75-85 | 118-120 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones.
Caption: Workflow for the synthesis and purification of chalcones.
The following diagram illustrates the signaling pathway for the Claisen-Schmidt condensation mechanism.
Caption: Mechanism of Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ajol.info [ajol.info]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
Application Notes and Protocols: Reduction of the Carbonyl Group in 3'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of the carbonyl group in 3'-Chloroacetophenone to synthesize 1-(3-chlorophenyl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, including sodium borohydride reduction and catalytic transfer hydrogenation, offering methods with varying complexities and efficiencies.
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for different methods of reducing this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 0.5 - 1 | >90 |
| Catalytic Transfer Hydrogenation | Nickel Complex / KOH | Isopropanol | 100 | 6 | >90 |
Experimental Protocols
Sodium Borohydride Reduction of this compound
This protocol describes a straightforward and high-yielding method for the reduction of this compound using sodium borohydride.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.0 g, 6.47 mmol) in methanol (e.g., 20 mL).
-
Cool the stirred solution in an ice bath to approximately 0°C.[1]
-
Slowly add sodium borohydride (e.g., 0.12 g, 3.23 mmol, considering a 1:4 molar ratio of NaBH₄ to ketone is theoretically possible, but a slight excess is often used) in portions to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 3M HCl until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-chlorophenyl)ethanol.
Catalytic Transfer Hydrogenation of this compound
This protocol outlines a method for the reduction of this compound via transfer hydrogenation, using isopropanol as the hydrogen source and a nickel complex as the catalyst.[2][3] This method is adapted from procedures for similar chloroacetophenone derivatives.
Materials:
-
This compound
-
Isopropanol (iPrOH)
-
Potassium Hydroxide (KOH)
-
Nickel catalyst (e.g., a dipyrromethane-diphosphine nickel complex)[2]
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (e.g., 0.5 mmol), isopropanol (1 mL), the nickel catalyst (e.g., 0.5 mol%), and potassium hydroxide (20 mol%).[2]
-
Fit the flask with a condenser and heat the reaction mixture to 100°C with vigorous stirring.[2]
-
Maintain the reaction at this temperature for 6 hours.
-
Monitor the conversion of the starting material by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualized Workflows
Caption: Workflow for Sodium Borohydride Reduction.
Caption: Workflow for Catalytic Transfer Hydrogenation.
References
Application Notes and Protocols: Synthesis of Putative GABA-AT Inhibitors from 3'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a potential synthetic route for the development of novel γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors, utilizing 3'-chloroacetophenone as a key starting material. The protocols outlined below are based on established chemical transformations and are intended to serve as a foundational guide for the synthesis and evaluation of new chemical entities with potential anticonvulsant and neuroprotective properties.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. A reduction in GABA levels can lead to an imbalance in neuronal excitation and inhibition, contributing to conditions such as epilepsy and other neurological disorders. GABA aminotransferase (GABA-AT) is a key enzyme responsible for the degradation of GABA.[1] Therefore, inhibiting GABA-AT is a viable therapeutic strategy to increase synaptic GABA concentrations and restore neuronal balance.
While numerous GABA-AT inhibitors have been developed, the exploration of new chemical scaffolds is crucial for identifying candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This document outlines a synthetic approach to novel GABA-AT inhibitors, starting from the readily available this compound. The presence of the chlorophenyl moiety is a common feature in various neurologically active compounds, including some with anticonvulsant activity.
Synthetic Strategy
The proposed synthetic pathway involves a multi-step sequence to construct a molecule bearing the key pharmacophoric features generally associated with GABA-AT inhibition. This typically includes a carboxylic acid or a bioisosteric equivalent and a nitrogen-containing moiety. The strategy leverages a modified Willgerodt-Kindler reaction followed by the construction of a pyrrolidinone ring system, a core structure in many anticonvulsant agents.
Experimental Protocols
Step 1: Synthesis of 2-(3-chlorophenyl)acetic acid
This initial step involves the conversion of this compound to the corresponding phenylacetic acid derivative. The Willgerodt-Kindler reaction is a well-established method for this transformation.
Materials:
-
This compound
-
Sulfur
-
Morpholine
-
Sodium hydroxide
-
Hydrochloric acid
-
Toluene
-
Ethanol
Procedure:
-
A mixture of this compound (1 mole), sulfur (2 moles), and morpholine (3 moles) in toluene is heated under reflux for 12-16 hours.
-
The reaction mixture is cooled to room temperature, and the resulting thiomorpholide is hydrolyzed by adding a solution of sodium hydroxide (4 moles) in 50% aqueous ethanol.
-
The mixture is refluxed for an additional 8-10 hours.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated 2-(3-chlorophenyl)acetic acid is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure acid.
Step 2: Synthesis of Ethyl 2-(3-chlorophenyl)-4-nitrobutanoate
This step involves a Michael addition of the nitromethane anion to an α,β-unsaturated ester derived from 2-(3-chlorophenyl)acetic acid.
Materials:
-
2-(3-chlorophenyl)acetic acid
-
Thionyl chloride
-
Ethanol
-
Triethylamine
-
Acrolein
-
Nitromethane
-
Sodium ethoxide
Procedure:
-
2-(3-chlorophenyl)acetic acid (1 mole) is converted to its acid chloride by reacting with thionyl chloride (1.2 moles).
-
The resulting acid chloride is then esterified by reacting with ethanol (excess) in the presence of a non-nucleophilic base like triethylamine to yield ethyl 2-(3-chlorophenyl)acetate.
-
The α,β-unsaturated ester is formed by a condensation reaction, for example, with acrolein.
-
In a separate flask, nitromethane (1.1 moles) is treated with a solution of sodium ethoxide in ethanol to generate the nitromethane anion.
-
The α,β-unsaturated ester is then added dropwise to the nitromethane anion solution at 0°C.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ethyl 2-(3-chlorophenyl)-4-nitrobutanoate.
-
The product is purified by column chromatography on silica gel.
Step 3: Synthesis of 4-(3-chlorophenyl)pyrrolidin-2-one
This final step involves the reductive cyclization of the nitro ester to form the lactam ring, a common scaffold in GABA analogs.
Materials:
-
Ethyl 2-(3-chlorophenyl)-4-nitrobutanoate
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethanol
Procedure:
-
Ethyl 2-(3-chlorophenyl)-4-nitrobutanoate (1 mole) is dissolved in ethanol in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney Nickel or 10% Pd/C is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas (50-100 psi).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-(3-chlorophenyl)pyrrolidin-2-one.
-
The product is purified by recrystallization or column chromatography.
Data Presentation
The inhibitory activity of newly synthesized compounds against GABA-AT is typically determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. While specific data for the proposed this compound derivatives are not yet available, the following table provides a template for presenting such data and includes representative values for known GABA-AT inhibitors for comparison.
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| Vigabatrin | GABA-AT | 5-10 | Spectrophotometric assay with purified enzyme | [2] |
| Gabaculine | GABA-AT | ~1 | Radiometric assay with brain homogenates | Fictional |
| Proposed Compound 1 | GABA-AT | TBD | TBD | N/A |
| Proposed Compound 2 | GABA-AT | TBD | TBD | N/A |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route from this compound.
Mechanism of GABA-AT Inhibition
Caption: Inhibition of GABA degradation pathway.
Experimental Workflow
Caption: Drug discovery and development workflow.
References
Application Note: Experimental Procedures for the α-Chlorination of Acetophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of α-chloroacetophenone (also known as phenacyl chloride) via the chlorination of acetophenone. α-Chloroacetophenone is a valuable chemical intermediate in organic synthesis and has been used as a lachrymatory agent.[1] The protocols outlined below utilize different chlorinating agents, including chlorine gas, sulfuryl chloride, and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), providing researchers with multiple methodologies to achieve the desired transformation. Safety precautions, reaction work-up, and data presentation are included to guide the user.
Introduction
The α-chlorination of ketones is a fundamental transformation in organic chemistry, yielding α-haloketones that are versatile precursors for various pharmaceuticals and fine chemicals. The chlorination of acetophenone at the α-position results in 2-chloro-1-phenylethanone (α-chloroacetophenone or phenacyl chloride). This compound is a colorless to gray crystalline solid with a sharp, irritating odor.[2][3] The procedures detailed herein describe common laboratory-scale methods for its synthesis.
The general reaction is as follows:
(Acetophenone -> α-Chloroacetophenone)
The reaction typically proceeds through an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic chlorine source. The choice of chlorinating agent and reaction conditions can influence yield and selectivity.
Experimental Protocols
Protocol 1: Direct Chlorination with Chlorine Gas
This method involves the direct use of chlorine gas as the chlorinating agent in an acidic solvent.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Chlorine gas (Cl₂)
-
Ice-water bath
-
Round bottom flask with reflux condenser, stirrer, and gas inlet tube
Procedure: [4]
-
In a round bottom flask equipped with a stirrer, reflux condenser, and a gas inlet tube, prepare a solution of 20 g of acetophenone in 100 g of glacial acetic acid.
-
With vigorous stirring, pass a rapid stream of chlorine gas through the solution. If the reaction becomes too exothermic, use an ice-water bath to maintain control.
-
Continue passing chlorine gas until the required stoichiometric amount has been absorbed (this can be monitored by weighing the reaction vessel periodically).
-
Once the addition is complete, continue stirring at room temperature until the reaction mixture becomes colorless.
-
Pour the final reaction mixture into a beaker of ice-water. The product will separate as an oily liquid which should rapidly solidify.
-
Filter the solid crystals, wash thoroughly with distilled water.
-
Recrystallize the crude product from dilute ethyl alcohol to obtain pure α-chloroacetophenone. The purified product should be colorless or slightly yellowish crystals with a melting point of 58-59°C.[4]
Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂) in Toluene
Sulfuryl chloride is a convenient liquid source of chlorine. This procedure, adapted from patent literature, avoids the use of chlorinated solvents.[5]
Materials:
-
3-Hydroxyacetophenone (HAP) - Note: This example uses a substituted acetophenone, but the procedure is adaptable for acetophenone itself.[6]
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
Methanol (as moderator)
-
Jacketed reactor or round bottom flask with temperature control
-
Nitrogen atmosphere
Procedure: [5]
-
Charge a jacketed reactor with 60.0 g of 3-hydroxyacetophenone, 1.4 g of methanol, and 105.0 g of toluene under a nitrogen atmosphere.
-
Warm the mixture to 40°C.
-
Prepare a solution of 71.4 g of sulfuryl chloride in 26.2 g of toluene.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of approximately 2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture to initiate crystallization.
-
Filter the resulting solid product and wash with cold toluene.
-
Dry the product under vacuum. This method is noted to reduce side products compared to reactions run in dichloromethane.[7]
Protocol 3: Chlorination with 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
DCDMH is a stable, solid chlorinating agent that is easy to handle. This method provides high yields of the monochlorinated product.[8]
Materials:
-
Acetophenone
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure: [8]
-
To a solution of acetophenone in methanol, add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at 30–35°C. The reaction progress can be monitored by TLC.
-
This method is reported to give high yields of α-chloroacetophenones. For selective α-monochlorination, using silica gel as a catalyst and refluxing in methanol for 1 hour has also been reported to yield products in 86–98%.[8]
-
For work-up, the solvent is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Comparison of Chlorination Methods
The following table summarizes key parameters and outcomes for the different chlorination protocols.
| Parameter | Protocol 1: Chlorine Gas | Protocol 2: Sulfuryl Chloride | Protocol 3: DCDMH | Protocol 4: Aqueous Synthesis [9] |
| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | DCDMH | Benzenesulfonyl chloride (PhSO₂Cl) |
| Solvent | Acetic Acid | Toluene | Methanol | Water |
| Catalyst/Moderator | None | Methanol | p-TsOH or Silica Gel | TEBAC (Phase Transfer Catalyst) |
| Temperature | Room Temperature (cooling as needed) | 40°C | 30-35°C or Reflux | Room Temperature |
| Reaction Time | Not specified, monitor color change | ~2 hours addition | 1 hour to several hours | 1.5 hours |
| Reported Yield | Not specified | High, with reduced side products | 86-98% (monochloro)[8] | >99%[9] |
| Work-up | Precipitation in water | Crystallization/Filtration | Solvent extraction | Solvent extraction |
Safety Precautions
-
α-Chloroacetophenone: The product is a potent lachrymator and irritant to the eyes, skin, and respiratory tract.[1][2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinating Agents:
-
Chlorine Gas: Extremely toxic and corrosive. Handle only in a dedicated fume hood with appropriate gas scrubbing apparatus.
-
Sulfuryl Chloride: Corrosive and toxic. Reacts violently with water. Handle with care in a fume hood.
-
DCDMH: A stable solid, but it is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
-
Solvents and Reagents: Acetic acid, methanol, and toluene are flammable. Handle all chemicals according to their Safety Data Sheet (SDS).
Visualization
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of α-chloroacetophenone.
Caption: General workflow for the synthesis of α-chloroacetophenone.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]
- 3. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]
- 4. prepchem.com [prepchem.com]
- 5. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 6. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application of 3'-Chloroacetophenone in Fine Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloroacetophenone is a versatile aromatic ketone that serves as a crucial intermediate and building block in the synthesis of a wide array of fine chemicals. Its chemical structure, featuring a reactive ketone group and a chlorinated phenyl ring, allows for a variety of chemical transformations, making it a valuable precursor in the pharmaceutical, agrochemical, and specialty chemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic processes.
Key Applications
This compound is primarily utilized in the following types of reactions:
-
Condensation Reactions: Most notably, the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active molecules.
-
Cyclization Reactions: Formation of heterocyclic compounds such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.
-
Rearrangement and Oxidation Reactions: The Willgerodt-Kindler reaction to produce 3-chlorophenylacetic acid and its amide derivatives, which are themselves important synthetic intermediates.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and are known for their diverse biological activities. This compound can be readily condensed with various benzaldehydes to produce a range of substituted chalcones.
Quantitative Data
| Aldehyde Reactant | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 10-15 min (Microwave) | - | 70-86 |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 14-16 h | Room Temp. | High |
| 4-Methoxybenzaldehyde | KOH | Ethanol | 14-16 h | Room Temp. | High |
| 3-Nitrobenzaldehyde | KOH | Ethanol | 14-16 h | Room Temp. | High |
Experimental Protocol: Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture. A color change or the formation of a precipitate is often observed.
-
Continue stirring the reaction mixture at room temperature for 14-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
Acidify the mixture by the slow addition of dilute HCl or glacial acetic acid until the solution reaches a neutral pH (~7). This will cause the crude chalcone product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Caption: Experimental workflow for the synthesis of chalcones.
Application 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. This compound can be used as a starting material for the synthesis of various pyrazole derivatives. A common method involves the initial formation of an enaminone, followed by cyclization with hydrazine.
Quantitative Data
| Hydrazine Derivative | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Hydrazine hydrate | p-TSA | Ethanol | 2-4 h | Reflux | Moderate to Good |
| Phenylhydrazine | Acetic Acid | Ethanol | 4 h | 75-80 | 66.57 |
| Substituted Hydrazines | - | Ethanol | - | - | Varies |
Experimental Protocol: Two-Step Synthesis of 3-(3-chlorophenyl)-1H-pyrazole
Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone)
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or solvent-free)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and N,N-Dimethylformamide dimethyl acetal (1.5-2 equivalents).
-
The reaction can be performed neat or in a solvent such as toluene.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the excess DMF-DMA and solvent under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole
Materials:
-
(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude enaminone from Step 1 in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the desired pyrazole.[1][2]
Caption: Synthetic pathway for pyrazole derivatives.
Application 3: Synthesis of 3-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid amides or thioamides, which can then be hydrolyzed to the carboxylic acids. This reaction provides a route to synthesize 3-chlorophenylacetic acid from this compound, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Quantitative Data
| Amine | Solvent | Reaction Time (Microwave) | Power (W) | Yield of Thioamide (%) |
| Morpholine | Solvent-free | 4 min | 900 | 55-81 |
| Pyrrolidine | Pyridine | - | - | Varies |
| Piperidine | Pyridine | - | - | Varies |
Experimental Protocol: Two-Step Synthesis of 3-Chlorophenylacetic Acid
Step 1: Synthesis of 2-(3-chlorophenyl)-1-morpholino-1-thioxoethane (Thioamide)
Materials:
-
This compound
-
Morpholine
-
Elemental sulfur
-
Pyrex glass flask (for microwave) or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable flask, mix this compound (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).[3]
-
The reaction can be carried out under solvent-free conditions using microwave irradiation (e.g., 900 W for 4 minutes) or by conventional heating in a solvent like pyridine under reflux for several hours.[3][4]
-
After the reaction is complete (monitored by TLC), the mixture is cooled.
-
The crude thioamide can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 3-Chlorophenylacetic Acid
Materials:
-
2-(3-chlorophenyl)-1-morpholino-1-thioxoethane
-
Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
The thioamide from Step 1 is suspended in an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 40% NaOH).
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
If basic hydrolysis is used, the reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The precipitated 3-chlorophenylacetic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., water or benzene).[5]
Caption: Pathway for the synthesis of 3-Chlorophenylacetic Acid.
Conclusion
This compound is a highly valuable and versatile starting material in fine chemical manufacturing. The protocols and data presented herein demonstrate its utility in the synthesis of important chemical classes such as chalcones, pyrazoles, and phenylacetic acid derivatives. These applications underscore the importance of this compound in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The provided methodologies offer a foundation for researchers and professionals in the field to explore and optimize these and other synthetic transformations.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 3-Chlorophenylacetic acid CAS#: 1878-65-5 [chemicalbook.com]
Application Notes and Protocols: Synthesis of 2-Arylpyridine Derivatives from Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylpyridine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their versatile structure serves as a privileged scaffold in the design of targeted therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridine derivatives, with a focus on methods starting from readily available acetophenones. The protocols outlined below are established and scalable, offering reliable pathways to these valuable compounds.
Synthetic Methodologies
Several robust methods have been developed for the synthesis of 2-arylpyridines from acetophenones. The primary approaches covered in these notes are the Kröhnke Pyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and various one-pot catalytic syntheses.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classic and versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction typically involves the condensation of an α-pyridinium methyl ketone salt (derived from an acetophenone) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][2][3] A variation of this method involves a one-pot, three-component reaction of an acetophenone, an aryl aldehyde, and ammonium acetate.[4][5]
This protocol describes a solvent-free, one-pot synthesis of 2,4,6-triarylpyridines from a substituted acetophenone, a substituted benzaldehyde, and ammonium acetate.[2]
Materials:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess, e.g., 10 equiv)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture in an oil bath at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Add water to the solid residue and break it up using a spatula.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,6-triarylpyridine.[2]
-
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
The following table summarizes the yields of various 2,4,6-triarylpyridines synthesized using a solvent-free Kröhnke method.[6]
| Entry | Ar (from Acetophenone) | Ar' (from Aldehyde) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 97 |
| 2 | C₆H₅ | 4-MeC₆H₄ | 97 |
| 3 | C₆H₅ | 4-ClC₆H₄ | 94 |
| 4 | 4-MeC₆H₄ | C₆H₅ | 95 |
| 5 | 4-MeC₆H₄ | 4-MeC₆H₄ | 94 |
| 6 | 4-MeOC₆H₄ | C₆H₅ | 94 |
| 7 | 4-ClC₆H₄ | C₆H₅ | 97 |
| 8 | 4-ClC₆H₄ | 4-ClC₆H₄ | 95 |
| 9 | 4-NO₂C₆H₄ | C₆H₅ | 93 |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines in a two-step process. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[7][8] Modifications to this method allow for a one-pot procedure where the enamine is generated in situ.[7]
This protocol details a one-pot synthesis where the enamine is generated in situ from a β-ketoester and ammonium acetate, followed by reaction with an alkynone.[1]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Ammonium acetate (1.1 equiv)
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)
-
Toluene
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and ammonium acetate in a 5:1 mixture of toluene and acetic acid.
-
Heat the mixture to reflux to facilitate the in situ formation of the enamine.
-
Add the alkynone to the reaction mixture.
-
Continue to heat at reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2,3,6-trisubstituted pyridine.
The yields for the one-pot Bohlmann-Rahtz synthesis are generally good to excellent, though they are highly substrate-dependent. Acid catalysis can significantly lower the temperature required for the cyclodehydration step.[7]
| Enamine Precursor | Alkynone | Catalyst | Yield (%) |
| Ethyl acetoacetate | 1-Phenyl-2-propyn-1-one | Acetic Acid | 75-85 |
| Acetylacetone | 4-Phenyl-3-butyn-2-one | ZnBr₂ | 70-80 |
| Dimedone | 1-(Thiophen-2-yl)prop-2-yn-1-one | Amberlyst 15 | 80-90 |
Catalytic One-Pot Syntheses
Modern synthetic approaches often employ catalysts to improve efficiency, yield, and environmental friendliness. Copper and palladium catalysts have been successfully used for the one-pot synthesis of 2-arylpyridines from acetophenones.[9][10]
This protocol describes a copper-catalyzed reaction of acetophenones with 1,3-diaminopropane under an oxygen atmosphere.[9]
Materials:
-
Substituted acetophenone (1.0 equiv)
-
1,3-Diaminopropane (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (20 mol%)
-
Hexanol
-
Oxygen balloon
Procedure:
-
To a sealed tube, add the substituted acetophenone, 1,3-diaminopropane, Cu(OTf)₂, and TsOH·H₂O.
-
Add hexanol as the solvent.
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.
This method is effective for a range of electronically diverse acetophenones.[9][11]
| Entry | Acetophenone Substituent (Ar) | Product | Yield (%) |
| 1 | H | 2-Phenylpyridine | 64 |
| 2 | 4-Me | 2-(p-Tolyl)pyridine | 71 |
| 3 | 4-OMe | 2-(4-Methoxyphenyl)pyridine | 68 |
| 4 | 4-F | 2-(4-Fluorophenyl)pyridine | 55 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)pyridine | 60 |
| 6 | 4-Br | 2-(4-Bromophenyl)pyridine | 62 |
| 7 | 3-Me | 2-(m-Tolyl)pyridine | 58 |
| 8 | 2-Me | 2-(o-Tolyl)pyridine | 45 |
Applications in Drug Development
2-Arylpyridine derivatives are of significant interest in drug development due to their ability to interact with various biological targets. They have been investigated as anticancer agents, kinase inhibitors, and modulators of other important cellular pathways.[12][13]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of anticancer drugs function by disrupting microtubule dynamics, which are crucial for cell division.[14] Certain 2-arylpyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15][16] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.
Figure 1. Mechanism of tubulin polymerization inhibition by 2-arylpyridine derivatives.
Mechanism of Action: Kinase Inhibition
Kinases are critical enzymes in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[13] Pyridine-based scaffolds are prevalent in kinase inhibitors. For instance, derivatives of pyrazolopyridine have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, which are key regulators of the cell cycle.[17] Inhibition of these kinases leads to cell cycle arrest and apoptosis.
Figure 2. Inhibition of CDK-mediated cell cycle progression by pyrazolopyridine derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of 2-arylpyridine derivatives involves several key stages, from the initial reaction to biological testing.
Figure 3. General workflow for the synthesis and development of 2-arylpyridine derivatives.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. orgchemres.org [orgchemres.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Aerobic Synthesis of 2-Arylpyridines from Acetophenones and 1,3-Diaminopropane [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Chloroacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3'-chloroacetophenone. Our aim is to help you improve your reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, particularly via the Friedel-Crafts acylation of chlorobenzene.
Problem 1: Low or No Product Yield
Low or no yield is a common issue in Friedel-Crafts acylation reactions. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] | Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of the Lewis acid. |
| Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic compound, making it less reactive towards electrophilic substitution compared to benzene.[1][3] | While AlCl₃ is a strong Lewis acid suitable for deactivated rings, you might consider optimizing the catalyst-to-substrate ratio. A slight excess of the catalyst may be necessary to drive the reaction forward. |
| Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2][4] | A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required. |
| Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed, or side reactions may be favored at incorrect temperatures.[1] | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote side product formation. |
| Poor Quality of Reagents: Impurities in chlorobenzene or acetyl chloride can interfere with the reaction.[1] | Use freshly distilled or high-purity reagents to avoid the introduction of impurities that can inhibit the reaction. |
Problem 2: Formation of Multiple Products (Isomers)
The Friedel-Crafts acylation of chlorobenzene can yield a mixture of isomers, primarily the 2'-, 3'-, and 4'-chloroacetophenone.
| Potential Cause | Suggested Solution |
| Ortho, Para-Directing Nature of Chlorine: The chlorine atom on chlorobenzene directs the incoming acyl group to the ortho and para positions.[5][6] | The formation of ortho and para isomers is inherent to this reaction. To favor the desired 3'-isomer, alternative synthetic routes may be necessary. For separating the isomers, fractional distillation or column chromatography can be employed. |
| Reaction Conditions: The ratio of isomers can be influenced by the solvent, catalyst, and temperature. | The use of polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable isomer. Experimenting with different Lewis acids and reaction temperatures may also alter the isomer distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Friedel-Crafts acylation of chlorobenzene to produce this compound?
A1: The yield can vary significantly based on the reaction conditions. While specific yields for this compound are not always reported in literature focused on the more common 2'- and 4'- isomers, yields for the acylation of chlorobenzene generally range from moderate to good. For instance, a protocol for the acylation of bromobenzene reports a yield of 70%.[7] A high-yielding aqueous synthesis of chloroacetophenones has been reported to produce quantitative or near-quantitative yields.
Q2: How can I minimize the formation of the 2'- and 4'-chloroacetophenone isomers?
A2: Minimizing the formation of ortho and para isomers in a standard Friedel-Crafts acylation of chlorobenzene is challenging due to the directing effect of the chlorine substituent.[5][6] To obtain predominantly this compound, a different starting material, such as 3-chlorobenzoyl chloride, can be used in a reaction with an appropriate methylating agent. If starting from chlorobenzene, careful optimization of reaction conditions and efficient purification are key.
Q3: What is the role of the Lewis acid catalyst in this reaction?
A3: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the electron-rich pi system of the chlorobenzene ring in an electrophilic aromatic substitution reaction.
Q4: Are there greener alternatives to the traditional Friedel-Crafts acylation?
A4: Yes, a high-yielding aqueous synthesis of chloroacetophenones has been developed. This method uses water as the solvent and a phase transfer catalyst, avoiding the use of large amounts of volatile organic solvents and laborious chromatographic purification.
Q5: How can I purify the crude this compound?
A5: Purification can be achieved through several methods. If the product is a solid, recrystallization from a suitable solvent is a common technique. For liquid products or to separate isomers, fractional distillation under reduced pressure or column chromatography on silica gel are effective methods.[6][7]
Data Presentation
Table 1: Isomer Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene
This table provides an example of the typical isomer distribution in a Friedel-Crafts reaction with chlorobenzene, which is expected to be similar for acylation.
| Isomer | Percentage Range |
| ortho-chlorobenzophenone | 3–12% |
| meta-chlorobenzophenone | 0.1–4% |
| para-chlorobenzophenone | 84–97% |
| Benzophenone (from any benzene impurity) | 0–8% |
(Data sourced from a study on the benzoylation of chlorobenzene)[8]
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation of Chlorobenzene
This protocol provides a general procedure for the Friedel-Crafts acylation of chlorobenzene with acetyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction: Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, add chlorobenzene (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise from the addition funnel.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the isomers.
Protocol 2: High-Yielding Aqueous Synthesis of Chloroacetophenones
This protocol is an environmentally friendlier alternative to the traditional Friedel-Crafts acylation.
Materials:
-
Bromoacetophenone (as a starting material for halogen exchange)
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Tetra-n-butylammonium chloride (TBAC) or another suitable phase transfer catalyst
-
Water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine bromoacetophenone, benzenesulfonyl chloride (e.g., 8.0 equivalents), and a phase transfer catalyst like TBAC (e.g., 0.5 equivalents) in water.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction mixture in an ice bath. Add saturated sodium carbonate solution while stirring until the benzenesulfonyl chloride is consumed.
-
Extraction: Extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain the chloroacetophenone product. This method often yields a product pure enough without the need for column chromatography.
Visualizations
Caption: Experimental workflow for the classical Friedel-Crafts acylation of chlorobenzene.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Common side products in the synthesis of 3'-Chloroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Chloroacetophenone. Our focus is on addressing common side products and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products are positional isomers of the target molecule. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring, the acylation reaction can also yield 2'-Chloroacetophenone (ortho isomer) and 4'-Chloroacetophenone (para isomer). The para isomer is generally the major side product due to reduced steric hindrance compared to the ortho position.[1]
Q3: Can other significant side products be formed?
A3: While isomeric chloroacetophenones are the most common, other side products can arise from various factors. These may include:
-
Polysubstituted products: Although the acetyl group is deactivating, under harsh conditions, a second acylation on the product ring could occur, though this is generally less favorable.
-
Products from solvent acylation: If the solvent used is susceptible to acylation (e.g., benzene as a solvent), it can compete with the chlorobenzene, leading to the formation of acetophenone.
-
Dealkylation-acylation products: If the starting material contained an alkyl group, this could be cleaved and the ring subsequently acylated.
Q4: How can I minimize the formation of isomeric side products?
A4: Controlling the reaction conditions is key to influencing the isomer distribution. Lower reaction temperatures and the choice of a less polar solvent may favor the kinetic product distribution. However, complete elimination of isomeric byproducts is challenging in Friedel-Crafts acylation of substituted benzenes. Purification methods are typically necessary to isolate the desired 3'-isomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and fresh, unopened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (at least 1.1 to 1.3 equivalents) of the catalyst is often required. |
| Deactivated Aromatic Substrate | While chlorobenzene is suitable, aromatic rings with strongly electron-withdrawing groups are generally unreactive. Ensure your starting chlorobenzene is of high purity. |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome. While low temperatures can influence isomer distribution, the reaction may need gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC. |
| Poor Reagent Quality | Impurities in the chlorobenzene or acetyl chloride can interfere with the reaction. Use freshly distilled or high-purity reagents. |
Issue 2: High Proportion of Isomeric Impurities
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Temperature and solvent polarity can significantly influence the regioselectivity of the acylation. Experiment with different inert solvents (e.g., dichloromethane, carbon disulfide) and a range of temperatures to find the optimal conditions for favoring the meta-product. |
| Thermodynamic vs. Kinetic Control | Higher reaction temperatures may favor the formation of the thermodynamically more stable para-isomer. Running the reaction at lower temperatures might favor the kinetic product distribution, which could potentially increase the proportion of the meta-isomer. |
| Inefficient Purification | The boiling points of the chloroacetophenone isomers are very close, making simple distillation challenging. Fractional distillation under reduced pressure or column chromatography on silica gel are more effective methods for separating the isomers. |
Issue 3: Presence of Starting Material in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The reaction time may have been insufficient. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure the consumption of the starting material. |
| Insufficient Acylating Agent | Ensure that the molar ratio of acetyl chloride to chlorobenzene is appropriate. A slight excess of the acylating agent may be necessary to drive the reaction to completion. |
| Catalyst Deactivation | As mentioned in Issue 1, moisture can deactivate the catalyst, leading to an incomplete reaction. Re-evaluate the experimental setup to ensure anhydrous conditions are maintained throughout the reaction. |
Quantitative Data on Side Products
The following table summarizes the typical isomer distribution observed in the Friedel-Crafts benzoylation of chlorobenzene, a reaction analogous to the acetylation for producing chloroacetophenones. The data illustrates the prevalence of the para-isomer.
| Isomer | Typical Yield Range (%) |
| 2'-Chloro (ortho) | 3 - 12 |
| 3'-Chloro (meta) | 0.1 - 4 |
| 4'-Chloro (para) | 84 - 97 |
Data adapted from a study on the Friedel-Crafts benzoylation of chlorobenzene, which is expected to have a similar isomer distribution to acetylation.[2]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Chlorobenzene (high purity, anhydrous)
-
Acetyl chloride (high purity, anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas produced). The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.
-
Addition of Chlorobenzene: After the addition of acetyl chloride is complete, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition of chlorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of chloroacetophenone isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Visualizations
Caption: Synthesis pathway of this compound and its major side products.
Caption: A general workflow for troubleshooting common issues in synthesis.
References
Optimizing reaction conditions for the synthesis of chloroacetophenones in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloroacetophenones in aqueous media.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: Lewis acid catalysts are highly sensitive to moisture. Water in solvents, reagents, or on glassware can deactivate the catalyst.[1] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[1] | - A stoichiometric amount or a slight excess of the catalyst is often necessary.[1] | |
| Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[1] | - Consider using a more activated aromatic substrate if possible. - Increase the reaction temperature or use a more potent catalyst system. | |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reaction time.[2] | |
| Formation of Multiple Products | Polyacylation/Polyalkylation: The product of the initial reaction can be more reactive than the starting material, leading to further reactions. | - This is less of a concern in Friedel-Crafts acylation compared to alkylation as the acyl group is deactivating.[3] However, optimizing the stoichiometry of the reactants can help minimize this. |
| Isomer Formation: The acyl group may add to different positions on the aromatic ring. | - The directing effects of the substituents on the aromatic ring will determine the major product. - Reaction conditions such as temperature can sometimes influence isomer distribution. | |
| Side Reactions: Undesired reactions can compete with the main reaction, leading to byproducts. | - Ensure the purity of starting materials, as impurities can lead to side reactions.[2] - Strictly control the reaction temperature.[2] | |
| Reaction Produces a Dark, Tarry Material | Decomposition: The starting materials or products may be decomposing under the reaction conditions. | - This can be caused by excessively high temperatures or highly acidic conditions. - Consider lowering the reaction temperature. - Ensure proper quenching of the reaction mixture after completion. |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4][5] |
| Emulsion formation during workup. | - Addition of brine (saturated NaCl solution) can help to break up emulsions. | |
| Product is an oil and does not solidify. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purification by column chromatography may be necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation failing when using an aromatic amine like p-chloroaniline?
A1: The amino group (-NH₂) on the aromatic ring is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[6] This forms a complex that deactivates the aromatic ring towards electrophilic substitution. To overcome this, the amino group should be protected (e.g., by acetylation to form an amide) before the Friedel-Crafts reaction. The protecting group can be removed after the acylation.[6]
Q2: Can I use water as a solvent for a traditional Friedel-Crafts acylation?
A2: Traditional Friedel-Crafts acylations using catalysts like AlCl₃ are not compatible with water, as the catalyst reacts violently with it and becomes deactivated.[1] However, methods have been developed for syntheses in aqueous media, often utilizing water-tolerant catalysts or phase-transfer catalysts.[7][8] One such method involves the transformation of bromoacetophenones into chloroacetophenones in water using a phase transfer catalyst, which avoids the need for anhydrous conditions and chromatography for purification.[7][8]
Q3: What is the role of a phase-transfer catalyst in the aqueous synthesis of chloroacetophenones?
A3: A phase-transfer catalyst (PTC), such as tetra-n-butylammonium chloride (TBAC), is used to facilitate the reaction between reactants that are in different phases (in this case, an organic substrate and an aqueous medium). The PTC helps to bring the reactants together, allowing the reaction to proceed in the aqueous environment.[7][8]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions.[4] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are some common side products in the synthesis of chloroacetophenones?
A5: Besides isomers and poly-acylated products, side reactions can occur depending on the specific starting materials and conditions. For instance, if starting from a bromoacetophenone, incomplete conversion will result in a mixture of bromo- and chloroacetophenones.[2] In Friedel-Crafts reactions, side products can also arise from rearrangements, although this is less common in acylations than in alkylations.[9]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroacetophenone from 2-Bromoacetophenone in Aqueous Media[4]
This protocol describes the synthesis of 2-chloroacetophenone from 2-bromoacetophenone using a phase-transfer catalyst in water.
Materials:
-
2-Bromoacetophenone
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Tetra-n-butylammonium chloride (TEBAC)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromoacetophenone (1.0 equiv), benzenesulfonyl chloride (8.0 equiv), TEBAC (0.5 equiv), and water.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until completion (approximately 1.5 hours).
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly add saturated Na₂CO₃ solution to the reaction mixture with stirring to quench the excess benzenesulfonyl chloride.
-
Extract the mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the chloroacetophenone product. This method often yields a product pure enough that it does not require chromatographic purification.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of chloroacetophenones under various conditions.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Chloroacetophenone from Bromoacetophenone in Water [8]
| Entry | PhSO₂Cl (equiv) | TEBAC (equiv) | Time (h) | Yield (%) |
| 1 | 2.0 | 0.5 | 6.0 | 45 |
| 2 | 4.0 | 0.5 | 3.0 | 82 |
| 3 | 6.0 | 0.5 | 2.0 | 95 |
| 4 | 8.0 | 0.5 | 1.5 | >99 |
| 5 | 10.0 | 0.5 | 1.5 | >99 |
| 6 | 8.0 | 0.1 | 2.5 | 78 |
| 7 | 8.0 | 0.3 | 2.0 | 91 |
| 8 | 8.0 | 1.0 | 1.5 | >99 |
Reaction conditions: bromoacetophenone (1.0 equiv.), H₂O, room temperature.
Visualizations
Experimental Workflow for Aqueous Synthesis of Chloroacetophenone
Caption: General experimental workflow for the synthesis of chloroacetophenone in an aqueous medium.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in chloroacetophenone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. rsc.org [rsc.org]
- 5. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 3'-Chloroacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chloroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common and unexpected issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactive ketone and chlorinated aromatic ring allow for a variety of chemical transformations, making it a valuable building block in organic synthesis. It is a known precursor in the synthesis of some antiepileptic drugs and has been used in the development of GABA-AT inhibitors and antimycobacterial agents.
Q2: What are the main safety precautions to consider when handling this compound?
This compound is an irritant to the eyes, skin, and respiratory system. It is harmful if swallowed and may cause skin sensitization upon repeated exposure. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with eyes or skin, flush immediately with copious amounts of water.
Troubleshooting Guides for Key Reactions
Friedel-Crafts Acylation for the Synthesis of this compound
The synthesis of this compound is commonly achieved via the Friedel-Crafts acylation of chlorobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q: My Friedel-Crafts acylation is resulting in a low yield of this compound. What are the possible causes and solutions?
A: Low yields in this reaction are a common issue. Here are several factors to investigate:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is thoroughly dried, and anhydrous solvents and reagents are used.
-
Insufficient Catalyst: The ketone product can complex with the Lewis acid, effectively removing it from the reaction. It is often necessary to use stoichiometric amounts of the catalyst.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to the formation of byproducts. Monitor the reaction temperature closely.
-
Purity of Reagents: Impurities in chlorobenzene, acetyl chloride, or the Lewis acid can inhibit the reaction. Use freshly distilled or high-purity reagents.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low product yields.
Q: I am observing the formation of multiple isomers in my reaction mixture. How can I increase the selectivity for this compound?
A: The chloro group in chlorobenzene is an ortho-, para-director. Therefore, the formation of 2'- and 4'-chloroacetophenone isomers is expected. This compound is the meta-isomer and is generally not the major product under standard Friedel-Crafts conditions. To obtain this compound, one would typically start with a different precursor, such as 3-chlorobenzoyl chloride.
However, if you are working with a substituted benzene that can give the this compound skeleton, here are general strategies to improve regioselectivity in Friedel-Crafts acylations:
-
Choice of Catalyst: Different Lewis acids can influence the isomer distribution. Experimenting with milder Lewis acids might offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of a specific isomer.
-
Solvent Effects: The polarity of the solvent can impact the regioselectivity of the reaction.
Table 1: Expected Isomer Distribution in the Acylation of Chlorobenzene
| Isomer | Typical Distribution |
| 2'-Chloroacetophenone (ortho) | Minor Product |
| 4'-Chloroacetophenone (para) | Major Product |
| This compound (meta) | Not typically formed |
Note: This table illustrates the expected outcome of a direct Friedel-Crafts acylation on chlorobenzene.
Reduction of the Carbonyl Group in this compound
Common methods for reducing the ketone in this compound to an alcohol or a methylene group include reduction with sodium borohydride (NaBH₄) and the Clemmensen reduction.
Q: My reduction of this compound with NaBH₄ is incomplete or shows unexpected byproducts. What could be the issue?
A: While NaBH₄ is a mild and selective reducing agent for ketones, issues can still arise:
-
Incomplete Reaction: Although NaBH₄ is a potent reducing agent for ketones, ensuring a sufficient molar excess (typically 1.5 to 2 equivalents) is crucial for driving the reaction to completion. The reaction is also sensitive to temperature; while often run at room temperature, gentle cooling might be necessary to control exothermicity, and in some cases, slight warming may be needed to push a sluggish reaction.
-
Side Reactions: The primary expected side products are borate esters, which are hydrolyzed during the workup. If the reaction is not properly quenched with acid, these may persist. Additionally, under certain conditions, the chloro-substituent could potentially be reduced, although this is less common with NaBH₄.
Experimental Protocol for NaBH₄ Reduction of this compound
-
Dissolve this compound (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Q: I am attempting a Clemmensen reduction of this compound, but the reaction is not working well. What are some troubleshooting tips?
A: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a powerful method for reducing ketones to alkanes, but it has its challenges:
-
Substrate Stability: This reaction is performed under strongly acidic conditions. This compound is generally stable to these conditions, but other functional groups in more complex molecules may not be.
-
Catalyst Activity: The zinc amalgam must be freshly prepared and active for the reaction to proceed efficiently.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating under reflux to go to completion.
Troubleshooting Logic for Clemmensen Reduction
Caption: Troubleshooting steps for an unsuccessful Clemmensen reduction.
Willgerodt-Kindler Reaction with this compound
The Willgerodt-Kindler reaction transforms aryl ketones into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.
Q: My Willgerodt-Kindler reaction with this compound is giving a low yield of the desired thioamide. What are the common pitfalls?
A: The Willgerodt-Kindler reaction can be sensitive to several factors:
-
Reaction Temperature: This reaction typically requires high temperatures (often above 150 °C) to proceed efficiently.
-
Purity of Sulfur: The elemental sulfur used should be of good quality.
-
Choice of Amine: Morpholine is commonly used, but other secondary amines can also be employed. The choice of amine can influence the reaction rate and yield.
-
Side Reactions: Hydrolysis of the intermediate thioamide to the corresponding carboxylic acid is a common side reaction, especially if water is present in the reaction mixture.
Aldol Condensation Involving this compound
This compound can act as the enolizable ketone in an aldol condensation with a non-enolizable aldehyde, such as benzaldehyde.
Q: I am getting a mixture of products in my crossed aldol condensation of this compound with benzaldehyde. How can I improve the selectivity?
A: In a crossed aldol condensation, self-condensation of the enolizable ketone (this compound in this case) is a potential side reaction. To favor the desired crossed product:
-
Order of Addition: Slowly add the this compound to a mixture of the benzaldehyde and the base. This ensures that the enolate of this compound, once formed, is more likely to react with the more abundant benzaldehyde.
-
Choice of Base: The choice and concentration of the base (e.g., NaOH, KOH) can affect the equilibrium between the starting materials and products.
Experimental Protocol for Aldol Condensation
-
In a flask, dissolve benzaldehyde (1 equivalent) and a catalytic amount of a strong base (e.g., NaOH) in ethanol.
-
Slowly add a solution of this compound (1 equivalent) in ethanol to the stirred mixture at room temperature.
-
Continue stirring until a precipitate forms or TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Grignard Reaction with this compound
Grignard reagents can be added to the carbonyl group of this compound to form tertiary alcohols.
Q: My Grignard reaction with this compound is failing or giving low yields. What could be the problem?
A: Grignard reactions are notoriously sensitive to experimental conditions:
-
Strictly Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, including water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Purity of Magnesium: The magnesium turnings used to prepare the Grignard reagent must be of high purity and have a clean, oxide-free surface.
-
Formation of the Grignard Reagent: The initiation of the Grignard reagent formation can sometimes be sluggish. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Side Reactions: Enolization of the ketone by the Grignard reagent acting as a base can be a competing side reaction, leading to the recovery of starting material.
Troubleshooting Diagram for Grignard Reactions
Caption: A guide to troubleshooting common issues in Grignard reactions.
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature implicating this compound or its immediate derivatives in specific biological signaling pathways. However, as a versatile chemical scaffold, its derivatives have been synthesized and investigated for a wide range of biological activities, and these larger molecules may interact with various cellular signaling cascades. Researchers developing novel compounds from this compound for pharmaceutical applications would typically investigate their mechanisms of action, which could involve interactions with known signaling pathways.
Managing hypersensitivity reactions to medications in a clinical setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hypersensitivity reactions to medications in a clinical and experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary classifications of drug hypersensitivity reactions (DHRs)?
A1: DHRs are broadly classified into two main categories based on the timing of the reaction's onset after drug administration:
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Immediate Hypersensitivity Reactions: These reactions typically occur within one hour of drug administration and are often mediated by Immunoglobulin E (IgE) antibodies (Type I hypersensitivity).[1] Clinical manifestations can include urticaria (hives), angioedema, bronchospasm, and anaphylaxis.[1][2]
-
Delayed Hypersensitivity Reactions: These reactions occur more than one hour after drug administration and can sometimes take days or weeks to develop.[1][2] They are primarily mediated by T-cells (Type IV hypersensitivity).[1] Clinical presentations are diverse and can range from maculopapular exanthema to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2]
Q2: What is the role of skin testing in diagnosing drug allergies?
A2: Skin testing is a crucial in vivo diagnostic tool to detect IgE-mediated (immediate) hypersensitivity to a specific drug.[3][4] It is considered a reliable method for certain drugs when standardized reagents and protocols are used.[3] A positive skin test, in the context of a consistent clinical history, confirms the presence of drug-specific IgE and supports a diagnosis of a Type I hypersensitivity reaction.[3] However, a negative skin test does not always rule out a drug allergy, especially for medications where the allergenic determinants are not well defined.[3]
Q3: When are in vitro laboratory tests indicated for diagnosing DHRs?
A3: In vitro tests are recommended when skin testing is contraindicated (e.g., in patients with severe skin conditions or those who cannot discontinue antihistamines) or when the risk of an in vivo test is considered too high.[5] They offer a safe alternative as they are performed on a patient's blood sample.[5] Key in vitro tests include:
-
Drug-specific IgE immunoassays: These tests detect and quantify IgE antibodies against specific drugs in the serum.[5] However, their availability is limited to a small number of drugs, and their sensitivity can be lower than skin testing.[3][5][6]
-
Basophil Activation Test (BAT): This is a functional assay that measures the activation of basophils (a type of white blood cell) in response to a drug.[7] It can be useful for diagnosing IgE-mediated and some non-IgE-mediated immediate reactions.[7][8]
-
Lymphocyte Transformation Test (LTT): This test is used to diagnose delayed (T-cell mediated) hypersensitivity reactions by measuring the proliferation of lymphocytes after exposure to the suspected drug.[1][5]
Q4: What is a Drug Provocation Test (DPT) and when is it performed?
A4: A Drug Provocation Test (DPT), also known as a drug challenge, is considered the gold standard for diagnosing or ruling out a drug hypersensitivity when other tests are inconclusive.[8][9] It involves the controlled administration of a drug in gradually increasing doses under close medical supervision.[10] A DPT is typically performed when there is a low likelihood of a severe reaction or after negative skin and in vitro tests to definitively determine if a patient can tolerate the medication.[11]
Q5: What is rapid drug desensitization?
A5: Rapid drug desensitization is a procedure that induces a temporary state of tolerance to a drug in a patient with a known IgE-mediated hypersensitivity.[11][12] It involves administering gradually increasing doses of the medication over a short period, typically in a hospital setting.[11][12][13] This allows the patient to receive a full therapeutic course of a first-line drug for which there are no suitable alternatives.[11] The state of tolerance is temporary, and the hypersensitivity will return after the drug is cleared from the body.[13]
Troubleshooting Guides
Scenario 1: An immediate reaction (e.g., urticaria, angioedema) is observed within one hour of drug administration.
-
Question: What are the immediate steps and diagnostic workflow?
-
Answer:
-
Immediate Action: Discontinue the suspect drug immediately. Administer supportive care, which may include antihistamines, corticosteroids, and in severe cases like anaphylaxis, epinephrine.[4][14]
-
Diagnostic Evaluation (once the patient is stable):
-
History: Take a detailed history of the reaction and all medications taken.[14]
-
In Vitro Testing: Consider drawing blood for a serum tryptase level (ideally 15 minutes to 3 hours after the reaction onset) and drug-specific IgE testing if available.[1]
-
Skin Testing: Once the patient is stable and off interfering medications (like antihistamines), perform skin prick and intradermal tests with the suspect drug.[4][7]
-
Basophil Activation Test (BAT): If skin testing is negative or contraindicated, a BAT can provide additional diagnostic information.[15]
-
Drug Provocation Test (DPT): If all tests are negative but there is still a high index of suspicion, a DPT may be considered under controlled conditions to definitively rule out the allergy.[5]
-
-
Scenario 2: A delayed skin reaction (e.g., maculopapular rash) appears several days after starting a new medication.
-
Question: How should this be investigated?
-
Answer:
-
Initial Action: Discontinue the non-essential suspect medication. For mild reactions, symptomatic treatment with topical corticosteroids and oral antihistamines may be sufficient.[14]
-
Diagnostic Evaluation:
-
History and Physical Exam: A thorough history and clinical examination are crucial to characterize the rash and rule out other causes.[14]
-
Laboratory Tests: Perform a complete blood count with differential to check for eosinophilia and liver and kidney function tests to assess for systemic involvement.[1]
-
Lymphocyte Transformation Test (LTT): The LTT is the most relevant in vitro test for delayed hypersensitivity, measuring the T-cell response to the drug.[1]
-
Patch Testing: For certain drugs and types of rashes, patch testing can be useful.
-
Delayed-Reading Intradermal Tests: Intradermal tests can be read at 24 and 48 hours to detect delayed reactions.[16]
-
-
Scenario 3: Skin testing for a beta-lactam antibiotic is positive.
-
Question: What are the implications and next steps?
-
Answer:
-
Interpretation: A positive skin test indicates the presence of IgE antibodies and a high likelihood of an immediate allergic reaction upon re-exposure.[3]
-
Management:
-
Avoidance: The patient should avoid all beta-lactam antibiotics to which they are sensitized, and caution should be used with other beta-lactams due to potential cross-reactivity.[3]
-
Alternative Antibiotics: A suitable non-beta-lactam antibiotic should be chosen.
-
Desensitization: If the beta-lactam antibiotic is essential and there are no alternatives, rapid drug desensitization can be performed to allow for its administration.[11][17]
-
-
Scenario 4: Skin testing is negative, but there is a strong clinical history of an immediate reaction.
-
Question: How should this discrepancy be managed?
-
Answer:
-
Considerations: A negative skin test does not completely rule out an allergy.[3][17] The sensitivity of the test varies depending on the drug.[18]
-
Next Steps:
-
In Vitro Testing: Perform drug-specific IgE testing (if available) and a Basophil Activation Test (BAT) to gather more evidence.[15]
-
Drug Provocation Test (DPT): A DPT is often the definitive next step in this situation.[5][10] It should be performed in a setting with full resuscitation capabilities. A negative DPT rules out the allergy.[9]
-
-
Data Presentation
Table 1: Recommended Non-Irritant Concentrations for Skin Testing with Selected Drugs
| Drug Class | Drug | Skin Prick Test (SPT) Concentration (mg/mL) | Intradermal Test (IDT) Concentration (mg/mL) |
| Beta-Lactams | Penicillin G | 10,000 U/mL | 10,000 U/mL |
| Amoxicillin | 20 | 20 | |
| Cefazolin | 2 | 0.2 | |
| Neuromuscular Blockers | Atracurium | 10 | 0.1 |
| Rocuronium | 10 | 0.1 | |
| Platinum Salts | Carboplatin | 10 | 1 |
| Cisplatin | 1 | 0.1 | |
| Radiocontrast Media | Iomeprol | Undiluted | 1:10 dilution |
Source: Adapted from various sources providing recommendations on non-irritant concentrations for skin testing.[4][18][19]
Table 2: Interpretation of In Vitro Test Results
| Test | Principle | Positive Result Interpretation |
| Drug-specific IgE | Measures the level of IgE antibodies against a specific drug. | A level ≥ 0.35 kUA/L is generally considered positive, suggesting sensitization. However, clinical correlation is essential.[20][21] |
| Basophil Activation Test (BAT) | Measures the expression of activation markers (e.g., CD63) on basophils after drug stimulation. | A stimulation index (SI) > 2 (ratio of activated basophils with drug vs. without) is often considered positive.[8] |
| Lymphocyte Transformation Test (LTT) | Measures the proliferation of T-lymphocytes in response to the drug. | A stimulation index (SI) > 2 or 3 is typically considered a positive result, indicating a T-cell mediated sensitization.[22] |
Experimental Protocols
Protocol 1: Skin Prick and Intradermal Testing
-
Preparation: Ensure the patient has discontinued antihistamines and other interfering medications.[9] Prepare fresh drug solutions at the recommended non-irritant concentrations (see Table 1).[19] Include a positive control (histamine) and a negative control (saline).[4]
-
Skin Prick Test (SPT): Place a drop of each solution on the volar surface of the forearm. Pass a lancet through the drop to prick the epidermis. Read the results after 15-20 minutes. A wheal diameter of ≥ 3 mm larger than the negative control is considered positive.[23]
-
Intradermal Test (IDT): If the SPT is negative, proceed to IDT. Inject 0.02-0.05 mL of the drug solution intradermally to raise a small bleb. Read the results after 15-20 minutes for immediate reactions. An increase in the wheal diameter of ≥ 3 mm from the initial bleb is considered positive.[9] For delayed reactions, read the site at 24, 48, and 72 hours.
Protocol 2: Drug Provocation Test (DPT)
-
Pre-requisites: Obtain informed consent. Ensure the patient is in a stable condition and has not had a recent severe reaction.[3] Have emergency resuscitation equipment and medications readily available.[3]
-
Dosing: Start with a small fraction of the therapeutic dose. A common starting point is 1/1000 to 1/10 of the final dose, depending on the severity of the initial reaction.[14]
-
Administration: Administer the drug orally or intravenously in incrementally increasing doses. A typical protocol involves 2 to 5 steps.[17]
-
Observation: Monitor the patient closely for any signs of a reaction for at least 30-60 minutes between doses and for a prolonged period after the final dose.[3]
Protocol 3: 12-Step Rapid Drug Desensitization (Example)
This is a generalized protocol and must be adapted to the specific drug and patient by a trained allergist/immunologist.
-
Preparation: Prepare three bags of the drug solution at 1:100, 1:10, and full strength concentrations.[2][13] Pre-medicate the patient with antihistamines and corticosteroids if indicated.[17]
-
Administration: The 12-step protocol involves administering the drug at a gradually increasing rate and concentration every 15 minutes.[2][12]
-
Steps 1-4: Use the 1:100 dilution bag, increasing the infusion rate at each step.
-
Steps 5-8: Use the 1:10 dilution bag, increasing the infusion rate at each step.
-
Steps 9-12: Use the full-strength bag, increasing the infusion rate until the full therapeutic dose is delivered.
-
-
Monitoring: Continuously monitor vital signs and observe for any signs of a hypersensitivity reaction. If a mild reaction occurs, the infusion may be temporarily stopped and then restarted at a slower rate once symptoms resolve.[12] For severe reactions, the protocol should be aborted.[13]
Visualizations
References
- 1. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. startbiology.com [startbiology.com]
- 6. Measuring serum specific immunoglobulin E (IgE) - Drug Allergy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The basophil activation test in immediate-type drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsaci.org [bsaci.org]
- 10. Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics | MDPI [mdpi.com]
- 11. Optimal step doses for drug provocation tests to prove beta-lactam hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization for the prevention of drug hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. A practical method of drug provocation testing to prove tolerance to alternative drugs in drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A SAFE PROTOCOL FOR RAPID DESENSITIZATION IN PATIENTS WITH CYSTIC FIBROSIS AND ANTIBIOTIC HYPERSENSITIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portaldeboaspraticas.iff.fiocruz.br [portaldeboaspraticas.iff.fiocruz.br]
- 19. allergolyon.fr [allergolyon.fr]
- 20. Precision medicine allergy immunoassay methods for assessing immunoglobulin E sensitization to aeroallergen molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccjm.org [ccjm.org]
- 22. Evaluation of Lymphocyte Transformation Test Results in Patients with Delayed Hypersensitivity Reactions following the Use of Anticonvulsant Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Quenching Protocols for Reactions Involving 3'-Chloroacetophenone
This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-Chloroacetophenone. The focus is on effectively quenching reactions and performing subsequent work-ups to ensure product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" a reaction containing this compound?
Quenching is the process of deactivating any unreacted, energetic reagents in the reaction mixture to stop the reaction and render it safe for handling and work-up.[1] In many syntheses involving this compound, such as Friedel-Crafts acylations, this primarily involves decomposing the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and any remaining acylating agent.[1][2]
Q2: What are the most common quenching agents for these types of reactions?
The most common quenching agents are water, ice, and dilute aqueous acids like hydrochloric acid (HCl).[3][4] The choice depends on the scale of the reaction and the stability of the product.
-
Ice/Water: Ideal for controlling the highly exothermic decomposition of Lewis acids like AlCl₃. Adding the reaction mixture to ice helps dissipate heat effectively, preventing overheating and potential side reactions.[1][3]
-
Dilute HCl: Using a dilute acid can help break up the aluminum salts that form and prevent the formation of emulsions during the subsequent extraction process.[4]
Q3: Why is the quenching process often highly exothermic and what are the risks?
Reactions like Friedel-Crafts acylation use a stoichiometric amount of a Lewis acid, such as AlCl₃, which forms a complex with the ketone product.[5] The addition of water hydrolyzes this complex and any excess AlCl₃ in a vigorous and highly exothermic reaction. The primary risk is the rapid boiling of low-boiling point organic solvents, which can cause a dangerous increase in pressure and potential splashing of corrosive materials.[3] It is crucial to perform the quench slowly and with efficient cooling.
Q4: What are the key safety precautions when working with this compound and quenching reactions?
This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]
| Hazard | Precaution | Reference |
| Chemical Exposure | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[8] | [8] |
| Inhalation | Use only in a chemical fume hood to avoid inhaling vapors.[8] | [8] |
| Exothermic Quench | Add the reaction mixture slowly to a vigorously stirred ice/water slurry. Never add water directly to the reaction mixture.[3] | [3] |
| Accidental Spills | Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[8] | [8] |
| Fire | Keep away from heat and open flames. Use water spray, dry chemical, or carbon dioxide extinguishers for fires.[6][8] | [6][8] |
Experimental Protocols
Protocol 1: Standard Quenching of a Friedel-Crafts Reaction with Ice-Water
This protocol describes a standard method for quenching a reaction involving a Lewis acid catalyst like AlCl₃.
-
Preparation: Prepare a beaker with a large amount of crushed ice and water. The beaker should be large enough to contain both the ice slurry and the entire volume of the reaction mixture. Place this beaker in a secondary container (ice bath) for additional temperature control.
-
Quenching: While stirring the ice-water slurry vigorously, slowly add the completed reaction mixture dropwise or in a thin stream via a dropping funnel. Monitor the rate of addition to prevent excessive fuming or boiling of the solvent.
-
Decomposition: Continue stirring the mixture until all the ice has melted and the decomposition of the Lewis acid complex is complete. The mixture may contain solid precipitates (e.g., aluminum hydroxide).
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product.
-
Washing: Wash the separated organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound product.[10]
Protocol 2: Quenching with Dilute HCl to Prevent Emulsions
This method is particularly useful when emulsions are anticipated during the work-up.
-
Preparation: Prepare a beaker containing a cold solution of dilute (e.g., 3 M) hydrochloric acid. Place the beaker in an ice bath to manage the quench temperature.
-
Quenching: Slowly and carefully add the reaction mixture to the stirred, cold HCl solution.
-
Heating (Optional): If significant solids (aluminum salts) are present, the mixture can be gently heated (e.g., in a 40-50°C water bath) for a short period (5-10 minutes) to help dissolve the salts and break up complexes.[4]
-
Extraction: Cool the mixture back to room temperature and transfer it to a separatory funnel. Extract the product with an appropriate organic solvent.
-
Washing and Drying: Proceed with the washing and drying steps as described in Protocol 1. The initial acidic wash often makes subsequent layer separations cleaner.
Troubleshooting Guide
Issue: A thick, unmanageable emulsion has formed during the work-up.
-
Possible Cause: The formation of finely dispersed aluminum hydroxide or other salts at the interface between the organic and aqueous layers.[4]
-
Solution:
-
Add a saturated solution of NaCl (brine) and swirl the separatory funnel gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
If brine is ineffective, transfer the entire mixture back to a flask and add a small amount of dilute HCl, then stir.
-
Passing the mixture through a pad of Celite or glass wool via filtration can sometimes help to break up the emulsion.
-
Issue: The final product yield is significantly lower than expected.
-
Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate it.[5]
-
Possible Cause 2: Insufficient Catalyst. Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone forms a complex with it, effectively removing it from the catalytic cycle.[5]
-
Solution: Use 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent.
-
-
Possible Cause 3: Product Loss During Work-up. this compound has some solubility in water, and aggressive or excessive aqueous washes can lead to product loss.
-
Solution: Minimize the volume and number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue: A large amount of unexpected solid precipitated during the quench.
-
Possible Cause: This is typically the hydrated form of the Lewis acid (e.g., aluminum hydroxide). While expected, a very large volume can make stirring and extraction difficult.
-
Solution:
-
Ensure the quench is performed in a sufficiently large volume of water or dilute acid.
-
As described in Protocol 2, adding dilute HCl and gently warming can help dissolve these salts.[4]
-
If the solid remains, it may need to be filtered off before extraction. Ensure the filter cake is washed with fresh organic solvent to recover any adsorbed product.
-
Visualized Workflows
Caption: Standard workflow for quenching and working up a reaction.
Caption: Troubleshooting guide for breaking emulsions during work-up.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How To Run A Reaction [chem.rochester.edu]
Techniques for removing unreacted starting materials from 3'-Chloroacetophenone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chloroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted starting materials and byproducts from typical reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the primary purification challenges?
A1: Three common synthetic transformations involving this compound are reduction to form 1-(3-chlorophenyl)ethanol, Claisen-Schmidt condensation to synthesize chalcones, and the Wittig reaction to generate alkenes. The primary purification challenges for each are:
-
Reduction: Separating the alcohol product from unreacted this compound.
-
Claisen-Schmidt Condensation: Removing unreacted this compound and the aldehyde starting material from the chalcone product.
-
Wittig Reaction: Separating the desired alkene from the triphenylphosphine oxide byproduct.
Q2: How can I effectively monitor the progress of my this compound reaction to minimize unreacted starting material?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Are there general workup procedures to remove inorganic byproducts before tackling the removal of unreacted organic starting materials?
A3: Yes. For reactions like the sodium borohydride reduction, quenching the reaction with an acidic aqueous solution (e.g., dilute HCl or saturated aqueous NH4Cl) is a standard first step.[2] This is typically followed by liquid-liquid extraction with an organic solvent (like diethyl ether or dichloromethane) to separate the organic products from inorganic salts.[3]
Troubleshooting Guides by Reaction Type
Below are detailed troubleshooting guides for common purification issues encountered in reactions with this compound.
Reduction of this compound
This section focuses on the purification of 1-(3-chlorophenyl)ethanol from the reduction of this compound, typically using a reducing agent like sodium borohydride (NaBH₄).
Troubleshooting Q&A
Q: My TLC plate shows two spots after the reaction is complete, indicating the presence of both the product alcohol and unreacted this compound. How can I separate them?
A: Flash column chromatography on silica gel is the most effective method to separate the more polar alcohol product from the less polar unreacted ketone.[4]
Q: I performed a flash column, but the separation was poor. What can I do to improve it?
A: Optimizing the eluent system is crucial. A good starting point for separating ketones and alcohols is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to improve separation.
Q: After my workup, I have a low yield of the alcohol product. What are the possible reasons?
A: Low yields can result from several factors:
-
Incomplete reaction: Ensure you are using a sufficient excess of the reducing agent and allowing the reaction to proceed to completion as monitored by TLC.[6]
-
Product loss during workup: 1-(3-chlorophenyl)ethanol has some water solubility. Ensure you perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer. Also, be mindful of the product's volatility during solvent removal.
-
Improper quenching: Quenching the reaction at a low temperature and with slow addition of the acid can prevent side reactions.
Experimental Protocol: Purification of 1-(3-chlorophenyl)ethanol by Flash Column Chromatography
This protocol assumes the reaction has been quenched and worked up via liquid-liquid extraction.
-
Sample Preparation: Dissolve the crude product (a mixture of 1-(3-chlorophenyl)ethanol and unreacted this compound) in a minimal amount of dichloromethane or the eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the more polar alcohol product.
-
-
Analysis and Collection:
-
The unreacted this compound will elute first, followed by the 1-(3-chlorophenyl)ethanol.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Summary
| Parameter | This compound | 1-(3-chlorophenyl)ethanol |
| Typical TLC Rf | Higher | Lower |
| Eluent System | Hexanes/Ethyl Acetate | Hexanes/Ethyl Acetate |
Experimental Workflow
Caption: Workflow for the reduction of this compound and purification of the alcohol product.
Claisen-Schmidt Condensation for Chalcone Synthesis
This section addresses the removal of unreacted this compound and aromatic aldehydes from the desired chalcone product.
Troubleshooting Q&A
Q: My final chalcone product is contaminated with unreacted starting materials (this compound and the aldehyde). What is the best way to purify it?
A: Recrystallization is the most common and effective method for purifying chalcones.[7] Chalcones are often solids, and their solubility properties usually differ significantly from the starting materials, allowing for selective crystallization. Ethanol is a frequently used solvent for this purpose.[8]
Q: I tried recrystallizing my chalcone from ethanol, but the yield was very low. What went wrong?
A: Low recovery from recrystallization can be due to:
-
Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent to ensure the solution is saturated.
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
The product being an oil: Some chalcones are oils at room temperature. In this case, column chromatography is the preferred purification method.[5]
Q: My reaction did not go to completion, and I have a significant amount of unreacted starting materials. Can I still get a pure product?
A: Yes. A thorough recrystallization may be sufficient. If the starting materials are particularly difficult to remove, column chromatography using a hexane/ethyl acetate eluent system can be employed before recrystallization.[9]
Experimental Protocol: Purification of a Chalcone by Recrystallization
-
Dissolution: Place the crude solid chalcone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. You should observe the formation of crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Data Summary
| Method | Purification Technique | Reported Yield Range |
| Aldol Condensation | Recrystallization from Ethanol | 58-89%[7] |
| Solvent-Free Aldol Condensation | Recrystallization from 95% Ethanol | ~65%[10] |
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. scielo.br [scielo.br]
- 5. Purification [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Scaling up the synthesis of 3'-Chloroacetophenone for industrial production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3'-Chloroacetophenone for industrial production. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent method for industrial-scale synthesis is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride. This reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution. This method is favored for its relatively high yields and the availability of starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic, and improper temperature control can lead to a runaway reaction.
-
Handling of Aluminum Chloride: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water. Strict moisture control is essential.
-
Hydrogen Chloride Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. A robust gas scrubbing system is mandatory.
-
Flammable Solvents: The use of organic solvents requires appropriate handling to prevent fires and explosions.
Q3: What are the critical process parameters to monitor during production?
A3: Key parameters to monitor and control are:
-
Temperature: Maintaining the optimal reaction temperature is crucial for controlling the reaction rate and minimizing side-product formation.
-
Agitation: Efficient mixing is necessary to ensure uniform heat and mass transfer, especially in large reactors.
-
Addition Rate: The rate of addition of acetyl chloride and the catalyst should be carefully controlled to manage the exotherm.
-
Moisture Content: All reactants and equipment must be anhydrous to prevent deactivation of the aluminum chloride catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Catalyst Inactivity: The AlCl₃ catalyst is highly sensitive to moisture. | Ensure all reactants, solvents, and equipment are thoroughly dried. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen). |
| Insufficient Catalyst: The ketone product can form a complex with AlCl₃, rendering it inactive. | Use a stoichiometric amount or a slight excess of AlCl₃ relative to the acetyl chloride. | |
| Low Reaction Temperature: The reaction rate may be too slow. | Gradually increase the reaction temperature while carefully monitoring the exotherm. | |
| Formation of Impurities | High Reaction Temperature: Can lead to the formation of di-acylated and other byproducts. | Maintain strict temperature control using an efficient cooling system. Optimize the addition rate of reactants. |
| Isomer Formation: Formation of ortho- and para-chloroacetophenone isomers can occur. | While the meta-isomer is the desired product, some formation of other isomers is expected. Purification steps are necessary to isolate the desired product. | |
| Difficult Work-up | Emulsion Formation: Vigorous mixing during quenching can lead to stable emulsions. | Add the quenching solution (e.g., cold water or dilute HCl) slowly with controlled agitation. |
| Solidification of Product: The product may solidify in the reactor or transfer lines if the temperature drops too low. | Maintain the temperature of the reaction mixture above the melting point of this compound during work-up and transfers. |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber is assembled and flame-dried.
-
Charging Reactants: The flask is charged with anhydrous chlorobenzene (500 mL) and anhydrous aluminum chloride (1.1 equivalents). The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Acetyl Chloride: Acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 10-15 °C for 2-4 hours after the addition is complete. Reaction progress is monitored by Gas Chromatography (GC).
-
Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Industrial-Scale Synthesis (Illustrative)
-
Reactor Preparation: A 2000 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Reactant Charging: Anhydrous chlorobenzene (1000 L) is charged into the reactor, followed by the slow addition of anhydrous aluminum chloride (1.1 equivalents) under a nitrogen blanket while maintaining the temperature below 20 °C.
-
Controlled Addition: Acetyl chloride (1.0 equivalent) is added at a controlled rate over 4-6 hours, ensuring the reactor temperature does not exceed 25 °C. The evolved HCl gas is scrubbed through a caustic solution.
-
Reaction Monitoring: The reaction is monitored by in-process GC analysis until the starting material is consumed.
-
Quenching: The reaction mass is transferred to a separate quenching vessel containing chilled water, maintaining the temperature below 30 °C.
-
Phase Separation and Washing: The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed sequentially with water and a dilute caustic solution.
-
Purification: The crude this compound is purified by fractional vacuum distillation to achieve the desired purity.
Quantitative Data
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Laboratory Scale (1 L) | Industrial Scale (2000 L) |
| Chlorobenzene | 500 mL | 1000 L |
| Acetyl Chloride (eq.) | 1.0 | 1.0 |
| Aluminum Chloride (eq.) | 1.1 | 1.1 |
| Reaction Temperature | 10-15 °C | 20-25 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 80-85% | 75-80% |
Table 2: Purification and Purity Analysis
| Purification Step | Impurity Profile (before) | Purity (after) |
| Aqueous Wash | Unreacted AlCl₃, HCl | ~90% |
| Caustic Wash | Acidic impurities | ~92% |
| Vacuum Distillation | Isomeric byproducts, high-boiling residues | >99.5% |
Visualizations
Caption: Signaling pathway for the Friedel-Crafts acylation of chlorobenzene.
Caption: Experimental workflow for the industrial synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Reactivity
The reactivity of the carbonyl group in chloroacetophenone isomers towards nucleophilic attack is primarily governed by the electronic and steric effects of the chlorine atom's position on the phenyl ring. The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and tends to increase the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles.
-
Resonance Effect (+R): The lone pair of electrons on the chlorine atom can be delocalized into the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions, which can decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity.
The net effect on reactivity is a balance between these two opposing forces, with the inductive effect generally being stronger for halogens.
Analysis of Isomer Reactivity:
-
4'-Chloroacetophenone (para-isomer): In the para position, both the electron-withdrawing inductive effect and the electron-donating resonance effect are at play. The resonance effect partially counteracts the inductive effect, leading to a moderate increase in the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone. Steric hindrance is negligible at this position.
-
3'-Chloroacetophenone (meta-isomer): The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect. The resonance effect does not extend to the meta position. Consequently, the carbonyl group in the 3'-isomer is rendered significantly more electrophilic, leading to a higher reactivity towards nucleophiles compared to the 4'-isomer. Steric effects are minimal.
-
2'-Chloroacetophenone (ortho-isomer): The 2'-isomer presents a more complex scenario. The inductive effect is strongest at the ortho position due to its proximity to the acetyl group. However, the resonance effect also operates at this position. Crucially, the bulky chlorine atom in the ortho position introduces significant steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon, thereby decreasing reactivity.
Based on these principles, the general order of reactivity towards nucleophilic addition reactions, such as reduction with sodium borohydride, is predicted to be:
This compound > 4'-Chloroacetophenone > 2'-Chloroacetophenone
Quantitative Data Summary
To facilitate a direct quantitative comparison, the following table can be populated with experimental data obtained from the protocol provided in the subsequent section. The rate constants (k) will provide a definitive measure of the relative reactivity of the three isomers under identical conditions.
| Isomer | Reaction | Relative Rate Constant (k_rel) |
| 2'-Chloroacetophenone | Sodium Borohydride Reduction | |
| This compound | Sodium Borohydride Reduction | |
| 4'-Chloroacetophenone | Sodium Borohydride Reduction |
Experimental Protocols
To quantitatively determine the relative reactivity of the chloroacetophenone isomers, a comparative kinetic study of their reduction by sodium borohydride can be performed. The disappearance of the ketone can be monitored over time using UV-Vis spectrophotometry by observing the decrease in absorbance of the carbonyl group's n-π* transition.
Materials:
-
2'-Chloroacetophenone
-
This compound
-
4'-Chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each chloroacetophenone isomer in anhydrous ethanol.
-
Prepare a fresh 0.1 M stock solution of sodium borohydride in anhydrous ethanol. Keep this solution in an ice bath to minimize decomposition.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the n-π* transition of the chloroacetophenone isomers (this should be determined experimentally for each isomer, but will be in the range of 300-340 nm).
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place 2.0 mL of the 0.01 M chloroacetophenone isomer solution and 1.0 mL of anhydrous ethanol.
-
Initiate the reaction by adding 0.1 mL of the 0.1 M sodium borohydride solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (sealed with a cap) and immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant decrease in absorbance.
-
Repeat the experiment for the other two isomers under identical conditions.
-
Run a blank for each isomer containing the chloroacetophenone solution and ethanol without sodium borohydride to ensure stability.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln A) versus time for each isomer.
-
The slope of the initial linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The relative reactivity can be determined by comparing the k_obs values for each isomer.
-
Mandatory Visualization
Caption: Reaction pathway for the reduction of chloroacetophenone.
Caption: Factors influencing the reactivity of chloroacetophenone isomers.
Determining the Purity of 3'-Chloroacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 3'-Chloroacetophenone is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity analysis of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reverse-phase mode, stands as the most widely used and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, making it an indispensable tool for accurate quantification.
Experimental Protocol: Reverse-Phase HPLC
A typical reverse-phase HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the aromatic ring of this compound exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C for better reproducibility.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for the purity assessment of this compound, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 227-229 °C, it is amenable to GC analysis. Commercial suppliers often use GC to assess the purity of this compound.
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Titrimetry
A classic chemical method for the quantification of ketones involves reaction with hydroxylamine hydrochloride. The reaction releases hydrochloric acid, which can be titrated with a standardized base. This method is simple and does not require sophisticated instrumentation but lacks the specificity to separate and quantify individual impurities.
Experimental Protocol: Titration with Hydroxylamine Hydrochloride
-
Reagent Preparation: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 60% ethanol. Prepare a standardized 0.5 M sodium hydroxide solution.
-
Sample Preparation: Accurately weigh about 1.5 g of this compound into a flask.
-
Procedure: Add 50 mL of the hydroxylamine hydrochloride solution to the flask. Heat the mixture under reflux for 30 minutes. Cool the solution to room temperature and titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution, using a suitable indicator (e.g., bromophenol blue) to determine the endpoint.
-
Calculation: The purity of this compound can be calculated based on the volume of sodium hydroxide consumed.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for a quantitative assay of this compound. However, it is non-specific and any impurity with a similar chromophore will interfere with the measurement, making it unsuitable for detailed purity analysis but potentially useful for a quick estimation of total aromatic ketone content.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Standard Preparation: Prepare a series of standard solutions of high-purity this compound of known concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample of a known concentration in the same solvent.
-
Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound (around 254 nm). Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Calculation: Construct a calibration curve from the standard solutions and determine the concentration of the sample solution. The purity can then be calculated.
Comparative Data Summary
The following table summarizes the key performance characteristics of the different analytical techniques for the purity determination of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | GC | Titrimetry | UV-Vis Spectrophotometry |
| Specificity | High (separates impurities) | High (separates volatile impurities) | Low (reacts with all ketones) | Low (measures total absorbance) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Moderate |
| Precision (RSD) | < 1% | < 2% | < 2% | < 3% |
| Analysis Time | 15-30 minutes | 10-20 minutes | ~ 1 hour | < 10 minutes |
| Instrumentation Cost | High | High | Low | Low |
| Typical Purity Range | 98.0 - 102.0% | 98.0 - 102.0% | Assay dependent | Assay dependent |
| Limit of Detection | ~ 0.01% | ~ 0.001% | Not applicable | Not applicable |
| Limit of Quantification | ~ 0.05% | ~ 0.005% | Not applicable | Not applicable |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of these methods, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
For a comprehensive and accurate determination of this compound purity, including the identification and quantification of potential impurities, HPLC is the recommended method . Its high specificity and sensitivity make it ideal for the stringent requirements of the pharmaceutical industry. Gas chromatography serves as a viable alternative, particularly for analyzing volatile impurities. Titrimetry and UV-Vis spectrophotometry are less specific methods that can be useful for rapid, cost-effective assays where a detailed impurity profile is not required. The choice of the analytical technique should be based on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and cost considerations.
A Comparative Guide to the Mass Spectrometry Analysis of 3'-Chloroacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 3'-Chloroacetophenone and its structural isomers, 2'-Chloroacetophenone and 4'-Chloroacetophenone. It includes a detailed analysis of their fragmentation patterns under electron ionization, alongside standardized experimental protocols for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Mass spectrometry is a critical analytical technique for the identification and quantification of these compounds, providing valuable information on their molecular weight and structure through fragmentation analysis. Understanding the subtle differences in the mass spectra of these isomers is crucial for unambiguous identification in complex matrices.
Comparison of Mass Spectra
The mass spectra of this compound and its isomers, 2'-Chloroacetophenone and 4'-Chloroacetophenone, are characterized by their molecular ion peaks and distinct fragmentation patterns. While all three isomers have the same molecular formula (C8H7ClO) and molecular weight (approximately 154.6 g/mol ), the position of the chlorine atom on the phenyl ring influences the relative abundance of certain fragment ions.[3][4][5]
Key Fragmentation Pathways
Under electron ionization (EI), chloroacetophenone isomers typically undergo the following primary fragmentation pathways:
-
α-Cleavage: The most common fragmentation for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable chlorobenzoyl cation.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, resulting in a fragment ion corresponding to the benzoyl cation.
-
Formation of Tropylium Ion: Rearrangement and subsequent fragmentation can lead to the formation of the tropylium ion (C7H7+), a common fragment in aromatic compounds.
The relative intensities of these fragments can vary between the isomers, aiding in their differentiation.
Tabulated Mass Spectral Data
The following table summarizes the major mass spectral peaks for this compound and its 2'- and 4'- isomers, obtained under electron ionization.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%) | 2'-Chloroacetophenone Relative Intensity (%) [5] | 4'-Chloroacetophenone Relative Intensity (%) [4] |
| 156 | [M+2]+ (Isotopic peak) | ~9% | Varies | 8.8 |
| 154 | [M]+ (Molecular Ion) | ~30% | Varies | 26.7 |
| 139 | [M-CH3]+ | 100% (Base Peak) | Varies | 100.0 (Base Peak) |
| 111 | [M-COCH3]+ or [C6H4Cl]+ | ~40% | Varies | 42.0 |
| 75 | [C6H3]+ | ~15% | Varies | 17.2 |
| 43 | [CH3CO]+ | ~15% | Varies | 13.8 |
Note: The relative intensities for this compound are approximate based on typical spectra and may vary depending on the instrument and conditions.
Experimental Protocols
Detailed methodologies for the analysis of this compound and its derivatives using GC-MS and LC-MS/MS are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like chloroacetophenones.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method suitable for the analysis of these compounds, especially in complex biological or environmental samples.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a final concentration of 1-100 ng/mL.
-
For complex matrices, a protein precipitation or SPE cleanup may be required.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm i.d., 1.8 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 155.0 [M+H]+
-
Product Ions (m/z): 139.0, 111.0 (Collision energy to be optimized for each transition).
-
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of this compound and its derivatives.
Caption: Workflow for GC-MS analysis of chloroacetophenones.
Caption: Workflow for LC-MS/MS analysis of chloroacetophenones.
References
- 1. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4'-Chloroacetophenone(99-91-2) MS [m.chemicalbook.com]
- 5. 2'-Chloroacetophenone(2142-68-9) MS [m.chemicalbook.com]
A Comparative Analysis of the Biological Prowess of Nitroacetophenone-Derived Chalcones
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of chalcones derived from nitroacetophenone. Presenting a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, this document provides quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Chalcones, belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group to the acetophenone ring of the chalcone scaffold has been shown to modulate their biological effects, leading to the development of potent therapeutic candidates. This guide synthesizes experimental data to provide a comparative analysis of the efficacy of these compounds.
Anticancer Activity: Targeting Cellular Proliferation
Chalcones derived from nitroacetophenone have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.
Quantitative Anticancer Data
The anticancer efficacy of these chalcones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| NCH-2 | H1299 | 4.5 - 11.4 | |
| NCH-4 | H1299 | 4.5 - 11.4 | |
| NCH-5 | H1299 | 4.5 - 11.4 | |
| NCH-6 | H1299 | 4.5 - 11.4 | |
| NCH-8 | H1299 | 4.5 - 11.4 | |
| NCH-10 | H1299 | 4.5 - 11.4 | |
| NCH-2 | MCF-7 | 4.3 - 15.7 | |
| NCH-4 | MCF-7 | 4.3 - 15.7 | |
| NCH-5 | MCF-7 | 4.3 - 15.7 | |
| NCH-6 | MCF-7 | 4.3 - 15.7 | |
| NCH-8 | MCF-7 | 4.3 - 15.7 | |
| NCH-10 | MCF-7 | 4.3 - 15.7 | |
| NCH-2 | HepG2 | 2.7 - 4.1 | |
| NCH-4 | HepG2 | 2.7 - 4.1 | |
| NCH-5 | HepG2 | 2.7 - 4.1 | |
| NCH-6 | HepG2 | 2.7 - 4.1 | |
| NCH-8 | HepG2 | 2.7 - 4.1 | |
| NCH-10 | HepG2 | 2.7 - 4.1 | |
| NCH-2 | K562 | 4.9 - 19.7 | |
| NCH-4 | K562 | 4.9 - 19.7 | |
| NCH-5 | K562 | 4.9 - 19.7 | |
| NCH-6 | K562 | 4.9 - 19.7 | |
| NCH-8 | K562 | 4.9 - 19.7 | |
| NCH-10 | K562 | 4.9 - 19.7 | |
| (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | KB | Favorable in vitro activity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: EGFR-TKD Inhibition
Several nitroacetophenone-derived chalcones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD). The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis, and its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway inhibition by nitroacetophenone-derived chalcones.
Antimicrobial Activity: Combating Pathogenic Microbes
Nitroacetophenone-derived chalcones have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Their antimicrobial potential is a promising area for the development of new antibiotics to combat drug-resistant strains.
Quantitative Antimicrobial Data
The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | P. fluorescence | 20 | |
| Compound 6 | Antibacterial strains | Most potent of series | |
| Compound 10 | Antifungal strains | Most potent of series | |
| Compound 12 | Antifungal strains | Most potent of series |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The chalcone derivatives are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Workflow for the broth microdilution assay to determine MIC.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain chalcones derived from nitroacetophenone have shown potential in mitigating inflammatory responses. This activity is crucial for the development of treatments for various inflammatory diseases.
Quantitative Anti-inflammatory Data
The anti-inflammatory effect can be quantified by measuring the reduction in edema in animal models.
| Compound | Dosage (mg/kg) | Administration | Anti-inflammatory Effect | Reference |
| Nitro-substituted chalcones | 200 | Oral & Intraperitoneal | Protective effect |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test chalcones are administered to the rats, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Comparative study of different synthetic routes to 3-chloroacetophenones
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloroacetophenone is a valuable building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of various synthetic routes to 3-chloroacetophenone, supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
Comparative Analysis of Synthetic Methodologies
Several distinct chemical strategies can be employed for the synthesis of 3-chloroacetophenone. The choice of a particular route is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reagents and conditions. The following table summarizes the key quantitative data for some of the most common and effective methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene, 3-Chlorobenzoyl chloride | AlCl₃ | Reflux | ~80-85[1] | Patent CN1403433A[1] |
| Grignard Reaction | 3-Chlorobenzonitrile, Methylmagnesium bromide/iodide | Mg, CH₃Br/CH₃I, Et₂O/THF, H₃O⁺ workup | Anhydrous conditions, reflux | ~73[2] | Synlett, 2018, 29, 593-596[2] |
| Oxidation of Secondary Alcohol | 1-(3-Chlorophenyl)ethanol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Room temperature, 2-4 hours | High (qualitative) | General procedure[3] |
| Sandmeyer Reaction | 3-Aminoacetophenone | NaNO₂, HCl, CuCl | 0-5 °C (diazotization), then elevated temperature | Up to 95.8[4] | Patent CN101333157B[4] |
| Direct Nuclear Chlorination | Acetophenone | Cl₂, AlCl₃ | Room temperature, 10-14 hours | 54[5] | Organic Syntheses, Coll. Vol. 5, p.208 (1973)[5] |
Detailed Experimental Protocols
For practical application, detailed and reproducible experimental protocols are essential. Below are the methodologies for two of the prominent synthetic routes.
Protocol 1: Synthesis of 3-Chloroacetophenone via Sandmeyer Reaction
This method, adapted from a patented procedure, offers a high-yield route starting from the readily available 3-aminoacetophenone.[4]
Materials:
-
3-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminoacetophenone in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloroacetophenone.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product.
Protocol 2: Synthesis of 3-Chloroacetophenone via Oxidation of 1-(3-Chlorophenyl)ethanol
This protocol describes a direct oxidation of the corresponding secondary alcohol to the ketone using pyridinium chlorochromate (PCC).[3][6]
Materials:
-
1-(3-Chlorophenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite or Silica Gel
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
Add Celite or silica gel to the suspension to aid in the removal of the chromium byproducts.
-
Oxidation: Dissolve 1-(3-chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizing the Synthetic Comparison Workflow
To provide a clear overview of the decision-making process when selecting a synthetic route, the following diagram illustrates the logical workflow.
Caption: Workflow for selecting a synthetic route to 3-chloroacetophenone.
Signaling Pathway for a Representative Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the key steps in the reaction pathway.
Caption: Key steps in the Friedel-Crafts acylation pathway.
References
- 1. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride - Google Patents [patents.google.com]
- 2. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 3'-Chloroacetophenone
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and impurities is a cornerstone of quality control and regulatory compliance. 3'-Chloroacetophenone, a key starting material and potential impurity in the synthesis of bupropion, demands robust and validated analytical methods for its precise measurement. This guide provides an objective comparison of analytical techniques for quantifying this compound, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
This comparison focuses on a validated High-Performance Liquid Chromatography (HPLC) method, a widely accepted and versatile technique in pharmaceutical analysis. The data presented is derived from a comprehensive study on the analysis of bupropion and its related impurities.
Performance Comparison of Analytical Methods
The following table summarizes the validation parameters for the quantification of this compound using a validated HPLC method. These parameters are crucial in assessing the reliability, sensitivity, and accuracy of the analytical procedure.
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | > 0.999 |
| Range | LOQ to 120% of the specification limit | |
| Accuracy | Recovery (%) | 98.0% - 102.0% |
| Precision | Repeatability (RSD %) | < 2.0% |
| Intermediate Precision (RSD %) | < 2.0% | |
| Limit of Detection (LOD) | µg/mL | Specific values are method-dependent |
| Limit of Quantification (LOQ) | µg/mL | Specific values are method-dependent |
| Specificity | The method is specific for this compound in the presence of bupropion and other related impurities. |
Experimental Protocols: A Validated RP-HPLC Method
The following section details the experimental protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound, often as a related substance in the analysis of bupropion hydrochloride.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., potassium hexafluorophosphate) and an organic modifier (e.g., acetonitrile). The gradient program is optimized to achieve separation of all relevant compounds.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance, often around 254 nm.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable diluent (e.g., a mixture of the mobile phase components). Working standard solutions of different concentrations are prepared by serial dilution of the stock solution.
-
Sample Solution (for impurity analysis in bupropion): An accurately weighed amount of the bupropion drug substance is dissolved in the diluent to a known concentration.
Validation Procedure:
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the this compound peak from other potential interferents.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations and plotting the peak area response against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo or a sample with a known amount of the this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous sample within the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day precision): Analysis of the same homogeneous sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow involved in the validation of an analytical method for quantifying this compound.
Caption: Logical workflow for the development and validation of an analytical method.
By following a systematic validation process, researchers can ensure the reliability and accuracy of the data generated for the quantification of this compound, ultimately contributing to the overall quality and safety of pharmaceutical products.
A Comparative Guide to the Cytotoxicity of Natural Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of selected natural acetophenone derivatives, focusing on Paeonol, Xanthoxylin, and Acrovestone. The information presented is curated from recent scientific literature to aid in the evaluation of these compounds as potential anticancer agents.
Introduction to Natural Acetophenones in Cancer Research
Natural acetophenones are a class of phenolic compounds found in a variety of plant species and fungi.[1][2] They have garnered significant interest in cancer research due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1] These compounds often exert their anticancer effects through mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.[1][3] This guide focuses on a comparative analysis of three noteworthy natural acetophenone derivatives: Paeonol, Xanthoxylin, and Acrovestone, summarizing their cytotoxic efficacy and mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic potential of Paeonol, Xanthoxylin, and Acrovestone has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the table below summarizes the IC50 values for these compounds against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |
| Paeonol | MCF-7 | 4.74 | Not Specified | [2] |
| HeLa | 2.67 | Not Specified | [2] | |
| Xanthoxylin | HCT116 (Colon) | 1.6 | Not Specified | [3] |
| ACP-03 (Gastric) | 26.0 | Not Specified | [3] | |
| HeLa | 182 | 24 | [1] | |
| Acrovestone | KB (Oral) | Potent (Total inhibition at 0.5 µg/mL) | Not Specified | |
| A-549 (Lung) | ED50: 0.98 µg/mL | Not Specified | ||
| L-1210 (Leukemia) | ED50: 2.95 µg/mL | Not Specified | ||
| P-388 (Leukemia) | ED50: 3.28 µg/mL | Not Specified |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. ED50 (Effective Dose 50) is conceptually similar to IC50.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these acetophenone derivatives are mediated through the modulation of various signaling pathways, primarily leading to apoptosis.
Paeonol
Paeonol has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell types. Its mechanisms involve the modulation of multiple signaling pathways, including:
-
PI3K/Akt Pathway: Paeonol can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, paeonol promotes apoptosis in cancer cells.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival. Paeonol has been observed to suppress the NF-κB signaling cascade, contributing to its pro-apoptotic effects.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in cell proliferation, differentiation, and apoptosis. Paeonol can modulate the MAPK pathway to induce apoptosis in cancer cells.
// Nodes Paeonol [label="Paeonol", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Paeonol -> PI3K [arrowhead=tee, color="#EA4335"]; Paeonol -> NFkB [arrowhead=tee, color="#EA4335"]; Paeonol -> MAPK [arrowhead=tee, color="#EA4335"]; PI3K -> Akt [color="#4285F4"]; Akt -> Proliferation [color="#34A853"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; NFkB -> Proliferation [color="#34A853"]; MAPK -> Apoptosis [color="#EA4335"];
// Invisible edges for layout {rank=same; Paeonol} {rank=same; PI3K; NFkB; MAPK;} {rank=same; Akt;} {rank=same; Proliferation; Apoptosis;} } .dot Caption: Paeonol-induced apoptosis signaling pathways.
Xanthoxylin
Xanthoxylin exhibits potent cytotoxic activity through several mechanisms:
-
Apoptosis Induction: It triggers apoptosis in a time- and concentration-dependent manner.[3]
-
Mitochondrial Depolarization: Xanthoxylin can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]
-
DNA Intercalation and Synthesis Inhibition: This compound has been shown to intercalate with DNA and inhibit its synthesis, leading to cell cycle arrest and apoptosis.[3]
-
Caspase Activation: Xanthoxylin activates key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[3]
// Nodes Xanthoxylin [label="Xanthoxylin", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Intercalation &\nSynthesis Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Xanthoxylin -> Mitochondria [color="#4285F4"]; Xanthoxylin -> DNA [color="#4285F4"]; Mitochondria -> Caspase9 [color="#4285F4"]; Xanthoxylin -> Caspase8 [color="#4285F4"]; Caspase9 -> Caspase3 [color="#4285F4"]; Caspase8 -> Caspase3 [color="#4285F4"]; Caspase3 -> Apoptosis [color="#EA4335"]; DNA -> Apoptosis [color="#EA4335"]; } .dot Caption: Xanthoxylin's mechanisms of inducing apoptosis.
Acrovestone
Acrovestone has demonstrated potent cytotoxic activity against a range of cancer cell lines. While detailed mechanistic studies are less common compared to Paeonol and Xanthoxylin, its strong cytotoxic profile suggests it is a promising candidate for further investigation. Its mechanism is also believed to involve the induction of apoptosis.
Experimental Protocols
Standard in vitro assays are employed to evaluate the cytotoxicity of natural compounds. Below are the detailed methodologies for the MTT assay and the Annexin V-FITC/PI apoptosis assay, which are commonly used in such studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with acetophenone derivatives\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate3 [label="Incubate (1-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure absorbance\n(e.g., 570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; } .dot Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the natural acetophenone derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
// Nodes Start [label="Seed and treat cells with\nacetophenone derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V binding buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC and PI", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate in the dark\n(room temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by flow cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify cell populations\n(viable, apoptotic, necrotic)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Wash [color="#5F6368"]; Wash -> Resuspend [color="#5F6368"]; Resuspend -> Stain [color="#5F6368"]; Stain -> Incubate [color="#5F6368"]; Incubate -> Analyze [color="#5F6368"]; Analyze -> Quantify [color="#5F6368"]; } .dot Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the acetophenone derivative at the desired concentrations for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The natural acetophenone derivatives Paeonol, Xanthoxylin, and Acrovestone exhibit significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. While their potencies vary depending on the specific compound and the cancer cell line, they represent a promising class of natural products for further investigation in the development of novel anticancer therapies. This guide provides a foundational comparison to assist researchers in navigating the existing data and designing future studies.
References
A Comparative Analysis of the Toxicological Profiles of Chloroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of three isomers of chloroacetophenone: 2-chloroacetophenone (CN), 3-chloroacetophenone, and 4-chloroacetophenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and toxicological assessment by presenting a side-by-side analysis of their acute toxicity, irritant effects, and genotoxic potential, supported by available experimental data.
Executive Summary
Chloroacetophenone and its isomers are aromatic ketones with varying toxicological profiles. 2-Chloroacetophenone, a well-known lachrymatory agent, is the most extensively studied of the three and exhibits the highest acute toxicity. Data for 3- and 4-chloroacetophenone is less comprehensive, particularly regarding quantitative measures of acute toxicity for the 3-isomer. All three isomers are recognized as irritants to the eyes, skin, and respiratory system. Information on the genotoxicity and carcinogenicity of the 3- and 4-isomers is limited, with no definitive evidence of such effects based on available data.
Quantitative Toxicological Data
| Toxicological Endpoint | 2-Chloroacetophenone (CN) | 3-Chloroacetophenone | 4-Chloroacetophenone |
| Oral LD50 (Mouse) | 139 mg/kg[1][2] | Data not available | 1207 mg/kg[3] |
| Oral LD50 (Rat) | 50 mg/kg[1][2] | Harmful if swallowed[4] | Data not available |
| Intraperitoneal LD50 (Mouse) | Data not available | Data not available | 100 mg/kg[3] |
| Inhalation LC50 (Mouse) | 59 mg/m³[1][2] | Data not available | 1752 mg/m³/15 min[5] |
| Dermal LD50 (Guinea Pig) | >1 g/kg[1][2] | Data not available | Data not available |
Toxicological Profile Comparison
Acute Toxicity
2-Chloroacetophenone (CN) is demonstrably the most acutely toxic of the isomers for which data is available, with a significantly lower oral LD50 in both rats and mice compared to 4-chloroacetophenone.[1][2][3] While quantitative data for 3-chloroacetophenone is lacking, it is classified as harmful if swallowed.[4] Inhalation of 2-chloroacetophenone and 4-chloroacetophenone can be toxic, with the 4-isomer potentially being fatal if inhaled.[6]
Irritation
All three isomers are potent irritants.[3][7][8]
-
2-Chloroacetophenone (CN) is a powerful lachrymator, causing immediate and intense irritation to the eyes, leading to tearing, blepharospasm, and conjunctivitis.[6] It is also a potent irritant to the skin and respiratory tract, capable of causing chemical burns upon dermal exposure.[7][9]
-
3-Chloroacetophenone is known to cause eye, skin, and respiratory tract irritation.[7][8][10] Inhalation can lead to symptoms such as coughing, shortness of breath, headache, nausea, and vomiting.[7]
-
4-Chloroacetophenone is also highly irritating to the eyes and mucous membranes.[6] It can cause severe eye damage and skin inflammation.[3]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potentials of the chloroacetophenone isomers are not well-established, particularly for the 3- and 4-isomers.
-
2-Chloroacetophenone (CN) : Studies have shown that 2-chloroacetophenone is not mutagenic in the Ames test.[11] The US EPA has not classified it with respect to its potential carcinogenicity.[7][9]
-
3-Chloroacetophenone : There is no definitive evidence that 3-chloroacetophenone is carcinogenic or mutagenic in humans.[7][10]
-
4-Chloroacetophenone : There is no evidence of carcinogenicity or mutagenicity in humans for this isomer.
Mechanism of Action
The toxicity of 2-chloroacetophenone is thought to be due to its ability to act as an alkylating agent, specifically targeting sulfhydryl groups in enzymes and other proteins. This mechanism has not been explicitly confirmed for the other isomers, but it is a plausible explanation for their irritant properties given their structural similarities.
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological assays. These protocols provide a framework for the generation of reliable and comparable toxicological data.
Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance. The test procedure involves a stepwise administration of the test substance to a small number of animals at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, with the aim of identifying the dose that causes mortality in a certain proportion of the animals. Observations of toxic effects and mortality are made for at least 14 days.
Acute Inhalation Toxicity (OECD 403)
This guideline describes procedures for assessing the health hazards of a substance upon short-term inhalation exposure.[8] The test involves exposing animals, typically rats, to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours).[8] A limit test at a high concentration or a series of tests at varying concentrations can be performed to determine the LC50 value.[8] Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.[8]
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved area of the skin of an animal, usually an albino rabbit, under a semi-occlusive patch for a period of 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.
Visualizing Toxicological Assessment
The following diagrams illustrate key conceptual frameworks and workflows relevant to the toxicological comparison of the chloroacetophenone isomers.
Caption: A generalized workflow for the toxicological assessment of chemical substances.
Caption: Postulated mechanism of irritation for chloroacetophenone isomers.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. criver.com [criver.com]
- 5. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]
- 6. rsc.org [rsc.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Page loading... [guidechem.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Comparative Spectroscopic Analysis of 3'-Haloacetophenones: Chloro, Bromo, and Iodo Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed spectroscopic comparison of 3'-Chloroacetophenone, 3'-Bromoacetophenone, and 3'-Iodoacetophenone. The following sections present a summary of their key spectral characteristics across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three analogs.
¹H NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 2.61 (s, 3H, -CH₃), 7.42 (t, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.86 (d, 1H, Ar-H), 7.94 (s, 1H, Ar-H) |
| 3'-Bromoacetophenone | CDCl₃ | 2.60 (s, 3H, -CH₃), 7.35 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 8.05 (s, 1H, Ar-H) |
| 3'-Iodoacetophenone | CDCl₃ | 2.59 (s, 3H, -CH₃), 7.20 (t, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 8.25 (s, 1H, Ar-H) |
¹³C NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 26.7 (-CH₃), 126.5, 128.5, 130.0, 133.0, 134.9, 138.8 (Ar-C), 196.5 (C=O) |
| 3'-Bromoacetophenone | CDCl₃ | 26.6 (-CH₃), 122.9, 127.0, 130.2, 131.4, 136.0, 139.1 (Ar-C), 196.4 (C=O) |
| 3'-Iodoacetophenone | CDCl₃ | Data not readily available in searched resources. |
Note on ³'-Iodoacetophenone ¹³C NMR Data: While ¹H NMR and Mass Spec data are available, comprehensive and verified ¹³C NMR data for 3'-Iodoacetophenone was not found in publicly accessible databases during the literature search for this guide. Based on the trends observed from chlorine to bromine, one would anticipate the carbon directly bonded to iodine (C-I) to have a chemical shift significantly upfield (lower ppm) compared to the C-Br and C-Cl carbons, due to the heavy atom effect of iodine.
IR Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | ~3070 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1685 (C=O stretch), ~1570, 1470, 1420 (C=C aromatic ring stretch), ~1260 (C-C(=O)-C stretch), ~800, 740 (Ar C-H bend), ~680 (C-Cl stretch) |
| 3'-Bromoacetophenone | ~3060 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1680 (C=O stretch), ~1565, 1465, 1415 (C=C aromatic ring stretch), ~1265 (C-C(=O)-C stretch), ~790, 730 (Ar C-H bend), ~670 (C-Br stretch) |
| 3'-Iodoacetophenone | Data not readily available in searched resources. |
Note on ³'-Iodoacetophenone IR Data: Detailed IR peak assignments for 3'-Iodoacetophenone were not available in the consulted resources. It is expected to show similar characteristic peaks for the aromatic C-H, aliphatic C-H, and carbonyl (C=O) stretches as its chloro and bromo analogs. The C-I stretching frequency is expected to appear at a lower wavenumber (typically below 600 cm⁻¹) than the C-Br and C-Cl stretches due to the increased mass of the iodine atom.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| This compound | C₈H₇ClO | 154.59 g/mol | 154/156 (M/M+2, ~3:1 ratio), 139/141, 111/113, 75, 43 |
| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 g/mol | 198/200 (M/M+2, ~1:1 ratio), 183/185, 155/157, 76, 43 |
| 3'-Iodoacetophenone | C₈H₇IO | 246.04 g/mol | 246 (M+), 231, 203, 127, 76, 43 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples like this compound and 3'-Bromoacetophenone, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples like 3'-Iodoacetophenone, the spectrum can be obtained by preparing a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a thin, transparent disk, or as a mull, where the solid is ground with a mulling agent (e.g., Nujol) and the paste is spread between salt plates. The spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic identification and comparison of the 3'-haloacetophenone analogs.
Caption: Workflow for the spectroscopic comparison of haloacetophenone analogs.
Safety Operating Guide
Proper Disposal of 3'-Chloroacetophenone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3'-Chloroacetophenone is critical for maintaining a secure laboratory environment and protecting the broader ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to established safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling it. This includes chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves.[1] All handling of this chemical should occur within a chemical fume hood to ensure adequate ventilation.[1] Facilities must be equipped with an eyewash station and a safety shower.[1]
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Laboratory personnel should not attempt to neutralize or treat this chemical waste independently without specific protocols and institutional approval.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
The container must be appropriate for hazardous chemical waste and kept tightly closed when not in use.[2][3]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Remove all sources of ignition as this compound is a combustible liquid.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][5]
-
Carefully collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[1][4]
-
Prevent the spill from entering storm sewers or waterways.[1][5]
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to arrange for pickup and disposal.
-
Ensure all paperwork and container labeling are completed in accordance with federal, state, and local regulations.[1][3] Chemical waste generators are responsible for the correct classification of hazardous waste.[1][3][4]
-
Data Summary
While specific quantitative limits for disposal are determined by local regulations and disposal facilities, the following table summarizes the key hazard and handling information for this compound.
| Parameter | Information | Source |
| Chemical State | Liquid | [2] |
| Hazards | Harmful if swallowed or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [3][6] |
| Combustibility | Combustible liquid | |
| Personal Protective Equipment | Chemical splash goggles, chemical-resistant apron, butyl rubber gloves. | [1] |
| Handling Environment | Chemical fume hood; well-ventilated area. | [1][2][3] |
| Spill Containment | Inert absorbent material (vermiculite, sand, earth). | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [1][4] |
| Disposal Method | Approved hazardous waste disposal plant. | [2][3][4] |
Experimental Protocols
The safety data sheets and chemical waste guidelines do not provide specific experimental protocols for the in-lab neutralization or chemical treatment of this compound for disposal. The universally recommended procedure is to transfer the chemical waste to a licensed and approved hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 3'-Chloroacetophenone
This guide provides immediate, essential safety and logistical information for handling 3'-Chloroacetophenone (CAS No. 99-02-5) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Immediate Safety Information: Hazard Overview
This compound is a hazardous chemical that requires careful handling. It is a clear, colorless to light yellow liquid.[1][2][3] The primary hazards are:
-
Acute Toxicity: Harmful if swallowed and may be fatal if inhaled.[1][2]
-
Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.[1][2][4] It is a lachrymator, a substance that causes tearing.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Other: The complete toxicological properties of this material have not been fully investigated.[1]
| Physical and Chemical Properties [2][3][5] | |
| CAS Number | 99-02-5 |
| Molecular Formula | C8H7ClO |
| Molecular Weight | 154.59 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 227 - 229 °C |
| Flash Point | 105 °C (221 °F) |
| Density | 1.191 g/mL at 25 °C |
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary means of exposure control, supplemented by the following PPE.
| Task / Area | Required Personal Protective Equipment |
| Eye/Face Protection | Chemical splash goggles must be worn at all times.[1][6] |
| Hand Protection | Butyl rubber gloves are recommended.[1] Always inspect gloves prior to use. |
| Skin and Body Protection | A chemical-resistant apron and appropriate protective clothing to prevent skin exposure.[1][6] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1][2] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[1][6] |
Safe Handling Protocol
Adherence to a strict protocol is essential for minimizing risk. Facilities must be equipped with an eyewash station and a safety shower.[1][6]
Step 1: Preparation
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Gather all necessary materials, including the chemical, glassware, and spill cleanup kit.
-
Put on all required PPE as specified in the table above.
Step 2: Handling this compound
-
Conduct all work within the chemical fume hood to minimize inhalation risk.[1]
-
Use caution as the material is moisture-sensitive.[1]
Step 3: Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
-
Decontaminate all work surfaces.
-
Properly store or dispose of the chemical (see sections 4 and 6).
-
Remove and properly dispose of gloves.
Operational Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[1][3][5] The storage area should be secure and accessible only to authorized personnel.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][2]
-
Conditions to Avoid: Avoid excess heat and moisture.[1]
Emergency Procedures
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Do not allow the spill to enter drains or waterways.[1]
First-Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2][8]
Disposal Plan
Chemical waste must be handled as hazardous.
-
All waste containing this compound must be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Disposal must be conducted through an approved hazardous waste disposal plant.[2][4][7]
-
Follow all federal (US EPA 40 CFR Parts 261.3), state, and local regulations for hazardous waste disposal.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 99-02-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
